Product packaging for Funiculosin(Cat. No.:CAS No. 476-56-2)

Funiculosin

Cat. No.: B1207035
CAS No.: 476-56-2
M. Wt: 270.24 g/mol
InChI Key: FHFHNVHRVKQQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Islandicin is a trihydroxyanthraquinone.
Islandicin has been reported in Talaromyces islandicus, Talaromyces funiculosus, and other organisms with data available.
see also a pyridone cpd called funiculosin;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B1207035 Funiculosin CAS No. 476-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5-trihydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHNVHRVKQQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197214
Record name Funiculosin (anthraquinone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-56-2
Record name 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Funiculosin (anthraquinone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Islandicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Funiculosin (anthraquinone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trihydroxy-2-methylanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISLANDICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ2ULR2M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a naturally occurring anthraquinone commonly known as Islandicin. This document consolidates key data on its physicochemical characteristics, spectral properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development efforts.

Chemical Properties

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, or Islandicin, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₀O₅. It belongs to the class of anthraquinones, which are characterized by a 9,10-dioxoanthracene core. The structure of Islandicin features three hydroxyl groups and one methyl group attached to this core, which significantly influence its chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of Islandicin is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 1,4,5-Trihydroxy-2-methylanthracene-9,10-dionePubChem
Common Name IslandicinPubChem
CAS Number 476-56-2Guidechem[1]
Molecular Formula C₁₅H₁₀O₅PubChem[2][3]
Molecular Weight 270.24 g/mol PubChem[2][3]
Monoisotopic Mass 270.05283 DaPubChem[2]
Appearance Orange needles or powderN/A
Melting Point 218-220 °CN/A
XLogP3-AA (Predicted) 3.3Guidechem[1]
Hydrogen Bond Donor Count 3Guidechem[1]
Hydrogen Bond Acceptor Count 5Guidechem[1]
Topological Polar Surface Area 94.8 ŲGuidechem[1]
Spectral Data

The structural elucidation of Islandicin is supported by various spectroscopic techniques. The following sections summarize its key spectral features.

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 271.06011154.8
[M+Na]⁺ 293.04205166.4
[M-H]⁻ 269.04555157.9
[M]⁺ 270.05228156.2

Data sourced from PubChem[2]

Expected ¹H NMR Resonances:

  • Aromatic protons on the substituted and unsubstituted rings.

  • A singlet for the methyl group protons.

  • Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Resonances:

  • Signals for the carbonyl carbons in the quinone ring.

  • Signals for the aromatic carbons, including those bearing hydroxyl and methyl groups.

  • A signal for the methyl carbon.

The IR spectrum of Islandicin would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretching (hydroxyl) 3200-3600 (broad)
C-H stretching (aromatic) 3000-3100
C-H stretching (methyl) 2850-2960
C=O stretching (quinone) 1630-1680
C=C stretching (aromatic) 1450-1600
C-O stretching (hydroxyl) 1000-1260

Synthesis and Experimental Protocols

The total synthesis of Islandicin has been achieved through various routes, with the Diels-Alder reaction being a prominent strategy.

Synthetic Workflow: Diels-Alder Approach

A common synthetic strategy involves the cycloaddition of a substituted benzoquinone with a suitable diene, followed by aromatization to form the anthraquinone core.

Synthesis_Workflow Reactant1 Substituted Benzoquinone Intermediate Diels-Alder Adduct Reactant1->Intermediate Diels-Alder Reaction Reactant2 Diene Reactant2->Intermediate Product Islandicin Intermediate->Product Aromatization Anthraquinone_MoA cluster_bacterium Bacterial Cell Biofilm Biofilm Formation CellWall Cell Wall Integrity DNA_RNA Nucleic Acid Synthesis Protein Protein Synthesis Metabolism Energy Metabolism Islandicin Islandicin Islandicin->Biofilm Inhibits Islandicin->CellWall Disrupts Islandicin->DNA_RNA Inhibits Islandicin->Protein Inhibits Islandicin->Metabolism Disrupts

References

A Technical Guide to the Physicochemical Properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione belongs to the diverse family of polyhydroxyanthraquinones, a class of compounds known for their wide range of chemical and biological activities. Anthraquinones are characterized by a tricyclic aromatic skeleton and are found in various natural sources, including plants, fungi, and lichens. They are of significant interest to researchers in medicinal chemistry and drug development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide aims to provide a detailed account of the physicochemical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, drawing upon data from closely related analogs to build a comprehensive profile.

Physicochemical Properties

Due to the scarcity of direct experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, the following table presents a comparative summary of the known physicochemical properties of two closely related and well-documented isomers: 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione (Cynodontin) and 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione (Xanthorin). These compounds provide a valuable reference for predicting the behavior of the target molecule.

Property1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione (Cynodontin)1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione (Xanthorin)1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Predicted)
IUPAC Name 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione[1]1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione[2]1,4,5-trihydroxy-2-methyl-9,10-anthracenedione
CAS Number 476-43-7[1]17526-15-7[2]Not Available
Molecular Formula C₁₅H₁₀O₆[1]C₁₆H₁₂O₆[2]C₁₅H₁₀O₅
Molecular Weight 286.24 g/mol [1]300.26 g/mol [2]270.24 g/mol
Melting Point Data not availableData not availablePredicted to be a high-melting solid
Boiling Point Data not availableData not availablePredicted to decompose at high temperatures
Solubility Poorly soluble in water; soluble in organic solvents like acetone and concentrated sulfuric acid.Data not available; likely similar to other polyhydroxyanthraquinones.Predicted to have low water solubility and good solubility in polar organic solvents.
pKa Data not availableData not availableThe phenolic hydroxyl groups are expected to be weakly acidic.
Appearance Yellow solidData not availableLikely a colored solid (yellow to orange-red).
XLogP3 2.9[1]3.2[2]Predicted to be in a similar range.

Experimental Protocols

The following are general experimental protocols for the synthesis, purification, and characterization of trihydroxy-methyl-anthraquinones. These methods are representative of those used in the study of this class of compounds.

A common method for the synthesis of substituted anthraquinones is the Friedel-Crafts acylation reaction between a phthalic anhydride derivative and a substituted benzene, followed by cyclization.[3]

  • Reaction: Condensation of a dimethoxy-phthalic anhydride with a cresol in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[3]

  • Cyclization: The resulting benzoyl-benzoic acid is then dehydrated using a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to yield the anthraquinone core.[3]

  • Demethylation: The methoxy groups are subsequently demethylated to hydroxyl groups, often using reagents like boron tribromide or hydrobromic acid.

Purification of the synthesized or isolated anthraquinone is typically achieved through a combination of the following techniques:

  • Extraction: The crude product can be extracted from the reaction mixture using an appropriate organic solvent like dichloromethane.[4][5]

  • Column Chromatography: Flash column chromatography using silica gel or reversed-phase C18 material is a standard method for separating the target compound from byproducts and unreacted starting materials.[4][5] A gradient elution system, for example, with acetone/water, can be employed.[4]

  • Recrystallization: The purified compound can be further refined by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.

The melting point is a crucial indicator of purity. It is determined using a standard melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO, chloroform) is determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature and observing for dissolution.

  • UV-Visible (UV-Vis) Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm). The resulting spectrum reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the chromophore.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed, typically using a Fourier-transform infrared (FTIR) spectrometer. The resulting spectrum shows absorption bands corresponding to the various functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for structural elucidation.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analysis.[6]

Biological Activity of Trihydroxy-methyl-anthraquinones

While specific biological data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is not available, the broader class of trihydroxy-methyl-anthraquinones has been reported to exhibit a range of biological activities. These compounds are of interest for their potential therapeutic applications.

  • Anticancer Activity: Many anthraquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] For example, some have shown cytotoxicity against breast cancer and lung cancer cell lines.[7] The mechanisms of action can include the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity: Several anthraquinones have been shown to possess antibacterial and antifungal properties.[7] For instance, damnacanthal and nordamnacanthal, which are structurally related, have exhibited antifungal activity.[7]

  • Antiplasmodial and Antituberculosis Activity: Some anthraquinones have been evaluated for their activity against Plasmodium falciparum (the parasite that causes malaria) and Mycobacterium tuberculosis.[7]

  • Enzyme Inhibition: Certain anthraquinones have been found to inhibit specific enzymes, which can be a mechanism for their therapeutic effects.

The biological activities of these compounds are often linked to their ability to intercalate with DNA, generate reactive oxygen species, and interact with various cellular proteins.

Visualizations

G General Workflow for Physicochemical Characterization of a Novel Anthraquinone cluster_0 Synthesis/Isolation cluster_1 Preliminary Characterization cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Synthesis Synthesis or Natural Product Isolation Purification Purification (Chromatography, Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS DataAnalysis Data Interpretation and Structure Elucidation UV_Vis->DataAnalysis IR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Report Technical Report/ Whitepaper Generation DataAnalysis->Report

A general workflow for the characterization of a novel anthraquinone.

G Conceptual Overview of Trihydroxyanthraquinone Biological Activities cluster_activities Reported Biological Activities cluster_mechanisms Potential Mechanisms of Action THA Trihydroxyanthraquinones Anticancer Anticancer THA->Anticancer Antimicrobial Antimicrobial THA->Antimicrobial Antiinflammatory Anti-inflammatory THA->Antiinflammatory Antioxidant Antioxidant THA->Antioxidant DNA_Intercalation DNA Intercalation Anticancer->DNA_Intercalation Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction ROS_Generation ROS Generation Antimicrobial->ROS_Generation Enzyme_Inhibition Enzyme Inhibition Antiinflammatory->Enzyme_Inhibition

Conceptual overview of trihydroxyanthraquinone biological activities.

References

Unveiling the Obscure: A Technical Guide to the Natural Sources of Anthraquinones Structurally Related to 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

An extensive investigation into the natural occurrence of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione reveals a significant finding: this specific anthraquinone isomer is not a currently known or documented natural product. Scientific literature and chemical databases do not point to any plant, fungus, or other organism that produces this precise molecule. However, a number of structurally similar tri- and tetrahydroxy-methylanthraquinones have been isolated from a variety of natural sources, primarily of fungal origin. This technical guide provides an in-depth overview of these closely related, naturally occurring analogues, with a focus on their sources, isolation protocols, and biosynthetic origins, catering to researchers, scientists, and drug development professionals.

This document will delve into the known natural sources of key structural analogues, present quantitative data where available, and outline the experimental methodologies for their extraction and purification. Furthermore, the general biosynthetic pathway for fungal anthraquinones will be illustrated to provide a broader context for the biogenesis of these compounds.

Structurally Related Natural Anthraquinones

While the target molecule remains elusive in nature, several other isomers and closely related compounds have been identified. The following sections detail the most relevant of these, providing a valuable resource for researchers interested in this class of molecules.

Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione)

Cynodontin is a prominent and well-studied anthraquinone that is structurally very similar to the target compound, featuring an additional hydroxyl group at the C-8 position.

Natural Sources: Cynodontin is primarily produced by various species of fungi. It has been notably isolated from:

  • Drechslera avenae (a pathotype specific to Avena sterilis)[1]

  • Helminthosporium species[2]

  • The mangrove strain of Aspergillus glaucus HB1-19[3]

  • Pyrenophora dematioidea[4]

  • Setophoma terrestris[4]

Quantitative Data: A satisfactory yield of cynodontin was reported from cultures of Drechslera avenae when incubated for 20-60 days at temperatures between 20 and 27°C[1].

CompoundSource OrganismYield/ConcentrationReference
CynodontinDrechslera avenaeSatisfactory yield (specifics not quantified)[1]
1,4,6-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione

This anthraquinone derivative, which features a methoxy group at C-2 instead of a hydroxyl group and a different substitution pattern on the second aromatic ring, has been isolated from a marine-derived fungus.

Natural Sources:

  • The mangrove endophytic fungus Halorosellinia sp. (strain No. 1403), isolated from the decayed woody tissue of the mangrove tree Kandelia candel[5][6].

Quantitative Data: Specific yield data for this compound is not readily available in the cited literature.

1,2,5-Trihydroxy-7-methyl-9,10-anthraquinone

This isomer, with a different hydroxylation pattern, has been identified from a marine-derived Aspergillus species.

Natural Sources:

  • The mycelial extract of Aspergillus terreus (strain DTO 403-C9), isolated from the leaves of an unidentified mangrove tree[5].

Quantitative Data: The literature reporting the isolation of this compound does not provide specific quantitative yields.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication of scientific findings. Below are generalized and specific protocols for the extraction and isolation of anthraquinones from fungal sources, based on the available literature.

General Protocol for Fungal Culture and Extraction

This protocol is a composite of methods described for the cultivation of endophytic fungi and the extraction of their secondary metabolites[7].

  • Fungal Isolation and Cultivation:

    • Isolate endophytic fungi from surface-sterilized plant tissues (e.g., leaves, bark) on a suitable medium such as Potato Dextrose Agar (PDA).

    • For secondary metabolite production, cultivate the isolated fungus in a larger scale on a solid substrate (e.g., rice medium) or in liquid culture (e.g., Potato Dextrose Broth, PDB) for a specified period (typically 2-4 weeks) at a controlled temperature (e.g., 25-28°C) under static or shaking conditions.

  • Extraction of Anthraquinones:

    • Harvest the fungal biomass and the culture medium.

    • If using a solid culture, dry and pulverize the fungal biomass and substrate.

    • Perform a solvent extraction using a non-polar to medium-polarity solvent such as ethyl acetate. This is typically done by maceration and repeated several times to ensure complete extraction.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Specific Protocol for Cynodontin Isolation from Drechslera avenae

The following is a descriptive protocol based on the information provided for the isolation of cynodontin[1].

  • Cultivation: Culture a specific pathotype of Drechslera avenae on a suitable growth medium. The optimal conditions for cynodontin accumulation are incubation for 20-60 days at a temperature range of 20-27°C.

  • Isolation: After the incubation period, the red pigment (cynodontin) that has accumulated in the culture is isolated. The specific extraction and purification steps are not detailed in the abstract but would typically involve solvent extraction of the fungal biomass and/or culture medium, followed by chromatographic purification techniques such as column chromatography or preparative thin-layer chromatography to obtain the pure compound.

Biosynthesis of Fungal Anthraquinones

Fungal anthraquinones are typically biosynthesized via the polyketide pathway[8]. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclizations and aromatizations to form the characteristic tricyclic anthraquinone scaffold.

General Polyketide Pathway for Anthraquinone Biosynthesis

The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) enzyme. The general steps are as follows:

  • Chain Assembly: An acetyl-CoA starter unit is extended by seven malonyl-CoA extender units, forming an octaketide chain.

  • Cyclization and Aromatization: The highly reactive poly-β-keto intermediate is folded into a specific conformation within the PKS enzyme complex, which then catalyzes intramolecular aldol condensations to form the aromatic rings.

  • Tailoring Reactions: After the core anthraquinone scaffold is formed, it can be further modified by various tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, to produce the diverse array of naturally occurring anthraquinone derivatives.

Below is a Graphviz diagram illustrating the general flow of the fungal polyketide pathway leading to a basic anthraquinone structure.

Fungal_Anthraquinone_Biosynthesis AcetylCoA Acetyl-CoA NRPKS Non-reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS MalonylCoA 7 x Malonyl-CoA MalonylCoA->NRPKS Octaketide Poly-β-keto (Octaketide) Intermediate NRPKS->Octaketide Cyclization Cyclization & Aromatization Octaketide->Cyclization Anthrone Anthrone Intermediate Cyclization->Anthrone Oxidation Oxidation Anthrone->Oxidation Anthraquinone Core Anthraquinone Scaffold Oxidation->Anthraquinone Tailoring Tailoring Enzymes (Hydroxylation, Methylation, etc.) Anthraquinone->Tailoring FinalProduct Diverse Anthraquinone Derivatives Tailoring->FinalProduct

Caption: General workflow for the biosynthesis of fungal anthraquinones via the polyketide pathway.

Conclusion

References

An In-depth Technical Guide on the Biological Activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a naturally occurring anthraquinone that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on Islandicin, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene. They are widely distributed in nature, found in various plants, fungi, lichens, and insects. Many anthraquinones, including Islandicin, have been recognized for their significant therapeutic potential. Islandicin's chemical structure, characterized by a tricyclic aromatic system with hydroxyl and methyl substitutions, underpins its diverse biological functions. This guide will delve into the key biological activities of Islandicin, presenting a technical overview for scientific and research applications.

Anticancer Activity

The cytotoxic effects of Islandicin and its analogs against various cancer cell lines have been a primary focus of research. Anthraquinones, as a class of compounds, are known to exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular processes like protein and nucleic acid synthesis.[1]

Quantitative Data

While specific IC50 values for Islandicin are not extensively reported in the readily available literature, studies on closely related anthraquinone derivatives provide insights into the potential potency of this compound class. For instance, various synthetic anthraquinone derivatives have shown significant cytotoxicity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[1]

Table 1: Cytotoxicity of Selected Anthraquinone Derivatives (for comparative purposes)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Anthraquinone Derivative 34K562 (Leukemia)2.17[1]
Anthraquinone Derivative 35K562 (Leukemia)2.35[1]
Anthraquinone Derivative 36HeLa (Cervical Cancer)7.66[1]
XanthopurpurinMDA-MB-231 (Breast Cancer)14.65 ± 1.45[2]
Lucidin-ω-methyl etherMDA-MB-231 (Breast Cancer)13.03 ± 0.33[2]

Note: This table presents data for related compounds to illustrate the general anticancer potential of the anthraquinone scaffold. Further research is required to establish the specific IC50 values for Islandicin against a comprehensive panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of Islandicin (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treat Treat with Islandicin (various concentrations) start->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (3-4 hours) add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

MTT Assay Workflow for determining the cytotoxicity of Islandicin.

Mechanism of Action: Apoptosis Induction

A common mechanism of anticancer activity for many natural compounds, including anthraquinones, is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events.

Signaling Pathway: The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Islandicin Islandicin Islandicin->Death Receptor Potential Target Islandicin->DNA Damage Potential Target Apoptosis Apoptosis Caspase-3->Apoptosis

Potential apoptotic pathways induced by Islandicin.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Procedure:

  • Protein Extraction: Lyse Islandicin-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[4][5]

Antimicrobial Activity

Islandicin has also been investigated for its potential to inhibit the growth of various microorganisms, including bacteria and fungi.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for Islandicin are not widely reported. However, related anthraquinones have demonstrated antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Anthraquinones (for comparative purposes)

CompoundMicroorganismMIC (µg/mL)Reference
EmodinStaphylococcus aureus1.8 - 6.4[2]
RheinStaphylococcus aureus1.8 - 6.4[2]
Aloe-emodinStaphylococcus aureus1.8 - 6.4[2]

Note: This table provides a reference for the potential antimicrobial efficacy of the anthraquinone class of compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[6][7]

Procedure:

  • Prepare Stock Solution: Dissolve Islandicin in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

MIC_Determination_Workflow start Prepare serial dilutions of Islandicin in 96-well plate inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate (e.g., 24 hours) inoculate->incubate read Visually assess for growth inhibition incubate->read determine_mic Determine the Minimum Inhibitory Concentration (MIC) read->determine_mic

Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity

Islandicin and other anthraquinones have been shown to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Islandicin Islandicin Islandicin->IKK Complex Inhibition

Inhibition of the NF-κB signaling pathway by Islandicin.

MAPK Signaling Pathway: The MAPK family includes several key kinases such as ERK, JNK, and p38. These kinases are activated by a variety of extracellular stimuli and play a crucial role in regulating inflammation, cell proliferation, and apoptosis.

MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylation Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Islandicin Islandicin Islandicin->MAPKK Inhibition

Modulation of the MAPK signaling pathway by Islandicin.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

A common in vitro assay to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including NO, via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of Islandicin for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) is a promising natural compound with a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the existing body of research provides a strong foundation, further in-depth studies are required to fully elucidate its mechanisms of action and to establish a comprehensive profile of its quantitative efficacy. This technical guide serves as a foundational resource to encourage and facilitate future research into the therapeutic potential of Islandicin. The detailed protocols and pathway diagrams provided herein are intended to aid in the design of new experiments and to advance our understanding of this intriguing natural product.

References

Spectroscopic Profile of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a member of the anthraquinone class of compounds. Anthraquinones are a significant group of natural and synthetic dyes known for their diverse biological activities, including potential applications in drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For anthraquinone derivatives, ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms within the molecule.

¹H NMR Data for a Representative Anthraquinone

The following table summarizes the ¹H NMR spectral data for the parent compound, 9,10-anthracenedione, which serves as a foundational reference. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1, H-4, H-5, H-88.324m
H-2, H-3, H-6, H-77.810m
Data obtained in CDCl₃ at 399.65 MHz.[3]

¹³C NMR Data for a Representative Anthraquinone

The ¹³C NMR data for 9,10-anthracenedione provides insight into the carbon framework.

Carbon Chemical Shift (ppm)
C=O183.2
C-4a, C-5a, C-9a, C-10a134.3
C-1, C-4, C-5, C-8133.5
C-2, C-3, C-6, C-7127.2
Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an anthraquinone is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups and the aromatic ring system.

Characteristic IR Absorption Bands for Anthraquinones

Functional Group Wavenumber (cm⁻¹) Intensity
C=O Stretching (Ketone)1676Strong
C=C Stretching (Aromatic)1590 - 1600Medium to Strong
C-H Bending (Aromatic)700 - 900Strong
Data for 9,10-anthracenedione.[4]

The position of the C=O stretching frequency can be influenced by the presence and position of substituents such as hydroxyl, methoxyl, and methyl groups.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of anthraquinones typically exhibit multiple absorption bands in the range of 220-400 nm, corresponding to π → π* and n → π* transitions.[1] The position and intensity of these bands are sensitive to the substitution pattern on the anthraquinone core.[1][2]

UV-Vis Absorption Maxima (λmax) for 9,10-Anthracenedione

Wavelength (λmax) in nm Molar Absorptivity (ε) Solvent
251.2556800Ethanol
272Ethanol
321Ethanol
Data for 9,10-anthracenedione.[6]

For hydroxylated anthraquinones, intramolecular hydrogen bonding can cause a shift of the absorption bands to longer wavelengths.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for anthraquinone derivatives.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the anthraquinone sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8] Standard pulse sequences are typically used. For ¹H NMR, 16 to 32 scans are usually sufficient. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[4][8] Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the anthraquinone derivative in a UV-transparent solvent, such as ethanol, methanol, or dichloromethane.[8][9] The concentration should be adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition: Record the UV-Vis spectrum using a double-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm.[8][10] A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Sample Compound Isolation & Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Interpretation Final_Structure Final Structure Confirmation Structure_Determination->Final_Structure

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

References

Navigating the Solubility Landscape of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a polyhydroxyanthraquinone with potential applications in drug development. A critical parameter for its formulation and biological assessment is its solubility in various solvent systems. This technical guide addresses the solubility of Islandicin, providing a comprehensive overview of its expected solubility characteristics, detailed experimental protocols for its determination, and insights into its potential biological mechanisms. Notably, a comprehensive search of the current scientific literature reveals a lack of specific quantitative solubility data for this compound. Consequently, this guide offers a framework for researchers to determine its solubility and understand its broader context within the anthraquinone class of compounds.

Introduction to 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Islandicin is a naturally occurring anthraquinone derivative. Like other members of the anthraquinone family, its core structure is a tricyclic aromatic system. The presence of three hydroxyl groups and a methyl group on the anthraquinone scaffold significantly influences its physicochemical properties, including its solubility and biological activity. Anthraquinones are known for their diverse pharmacological effects, including anticancer properties, which often stem from their ability to interact with cellular macromolecules.[1][2] Understanding the solubility of Islandicin is a foundational step in harnessing its therapeutic potential.

Solubility Profile of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

A thorough review of scientific databases and literature indicates an absence of published quantitative solubility data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in common solvents. However, based on the general principles of solubility and the known characteristics of similar polyhydroxyanthraquinones, a qualitative solubility profile can be inferred.

Expected Solubility Characteristics:

  • Aqueous Solubility: Due to its largely hydrophobic tricyclic core, Islandicin is expected to have very low solubility in water. The presence of three hydroxyl groups can contribute to some hydrogen bonding with water, but this is unlikely to overcome the hydrophobicity of the aromatic system.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be higher in polar protic solvents compared to water. These solvents can engage in hydrogen bonding with the hydroxyl groups of Islandicin while also accommodating its aromatic structure to some extent. Generally, the solubility of anthraquinones in alcohols increases with temperature.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Polar aprotic solvents are likely to be the most effective at dissolving Islandicin. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with poor aqueous solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be very low. The polar hydroxyl groups will hinder its interaction with nonpolar solvent molecules.

Data Presentation:

As no quantitative data is currently available in the literature, the following table is presented as a template for researchers to populate once experimental data has been generated.

SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationReference
Water25Data not available
Ethanol25Data not available
Methanol25Data not available
DMSO25Data not available
Acetone25Data not available

Experimental Protocols for Solubility Determination

The following section outlines a detailed, representative experimental protocol for determining the solubility of a poorly soluble compound like Islandicin. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility and is described here, followed by a general method for quantification using High-Performance Liquid Chromatography (HPLC).[5][6][7]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid Islandicin to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of Islandicin in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of a compound in a solution.[9][10][11][12]

Instrumentation and Conditions (Representative):

  • HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time for Islandicin. A gradient elution may be necessary.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for Islandicin, which can be determined by running a UV-Vis spectrum. For many anthraquinones, this is in the range of 254 nm or near 435 nm.

  • Column Temperature: 25-30 °C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Islandicin of known concentrations in the mobile phase or a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the peak area of Islandicin in the sample and use the calibration curve to calculate its concentration in the saturated solution.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Islandicin to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E

Caption: Experimental workflow for determining the solubility of Islandicin.

General Signaling Pathway for Cytotoxic Anthraquinones

Many cytotoxic anthraquinones exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of downstream signaling cascades, such as the JNK pathway.[1][13]

signaling_pathway Anthraquinone Cytotoxic Anthraquinone (e.g., Islandicin) Cell Cancer Cell Anthraquinone->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A representative signaling pathway for anthraquinone-induced apoptosis.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways affected by Islandicin are limited, the mechanisms of action for structurally similar cytotoxic anthraquinones have been investigated. These compounds often exert their effects through multiple pathways:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[14] Some anthraquinones are also known to inhibit topoisomerases, enzymes crucial for managing DNA topology.[1][15]

  • Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways.[13]

  • Modulation of Kinase Signaling: Some anthraquinones have been shown to inhibit various protein kinases that are involved in cancer cell proliferation and survival signaling pathways.[1][2] For instance, the JNK pathway can be activated by ROS, leading to apoptosis.[13]

Conclusion

For drug development professionals, understanding the solubility of a lead compound like 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is paramount. Although quantitative solubility data for Islandicin is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. By employing the detailed shake-flask and HPLC protocols, researchers can generate the critical data needed for formulation development. Furthermore, the insights into the potential mechanisms of action, based on the broader class of cytotoxic anthraquinones, offer a starting point for further pharmacological investigation into the therapeutic potential of Islandicin.

References

In-Depth Technical Guide on Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione)

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested compound: Initial searches for "1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione" did not yield a known, documented compound. This guide focuses on the closest structural and well-documented analogue, Cynodontin (1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione) , a naturally occurring anthraquinone.

Introduction

Cynodontin is a polyhydroxyanthraquinone, a class of aromatic organic compounds known for their diverse biological activities and vibrant pigmentation. As a fungal secondary metabolite, Cynodontin has been the subject of biochemical studies for nearly a century. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of Cynodontin, intended for researchers, scientists, and professionals in drug development.

Discovery and History

Cynodontin was first isolated and characterized in 1933 by Harold Raistrick, Robert Robinson, and Alexander Robertus Todd.[1] Their pioneering work on the biochemistry of micro-organisms identified Cynodontin as a metabolic product of the fungi Helminthosporium cynodontis Marignoni and Helminthosporium euchlaenae Zimmermann.[1][2] It was identified as a red pigment produced by these fungal species.[2] Subsequent studies have confirmed its presence in other fungal species, including a pathotype of Drechslera avenae.[2]

Physicochemical and Spectroscopic Data

Cynodontin is a solid at room temperature and possesses the characteristic chromophore of a polyhydroxyanthraquinone.[3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₀O₆PubChem
Molecular Weight 286.24 g/mol PubChem
CAS Number 476-43-7PubChem
Appearance Red Pigment[2]
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 0PubChem
Exact Mass 286.04773803PubChem
Topological Polar Surface Area 115 ŲPubChem
Spectroscopic Data

Detailed, publicly available experimental spectra (NMR, IR, Mass Spectrometry) for Cynodontin are limited. The structural elucidation was historically achieved through classical chemical methods and synthesis. For modern research purposes, re-isolation and characterization using contemporary spectroscopic techniques would be necessary to provide definitive ¹H-NMR, ¹³C-NMR, IR, and MS data.

Experimental Protocols

Isolation of Cynodontin from Drechslera avenae

The following is a generalized protocol based on methodologies for isolating fungal secondary metabolites.

  • Fungal Culture: Drechslera avenae is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) and incubated at 20-27°C for 20-60 days to allow for the accumulation of the red pigment, Cynodontin.[2]

  • Extraction: The fungal mycelium and culture medium are harvested and extracted with a suitable organic solvent, such as chloroform or ethyl acetate. The mixture is typically sonicated or agitated to ensure efficient extraction of the metabolites.

  • Concentration: The organic extract is filtered to remove cellular debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic purification. This may involve:

    • Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): Further purification can be achieved using preparative TLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Cynodontin is performed using reversed-phase HPLC.

  • Characterization: The purified compound's identity is confirmed through spectroscopic analysis (MS, NMR, IR) and comparison with any available literature data.

Biological Activity

Cynodontin has demonstrated notable antifungal properties against several plant pathogenic fungi.

Antifungal Activity

A study on the biological activity of Cynodontin isolated from Drechslera avenae reported its potent inhibitory effects on the growth of various fungi. The effective dose for 50% inhibition (ED₅₀) was determined for several species.

Fungal SpeciesED₅₀ (µg/mL)Reference
Sclerotinia minor~1-10[2]
Sclerotinia sclerotiorum~1-10[2]
Botrytis cinerea~1-10[2]
Verticillium dahliae>10[2]

The study noted that the antifungal potency of Cynodontin was comparable to that of the commercial fungicides dicloran and carbendazim against the tested sensitive fungi.[2]

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways affected by Cynodontin have not been extensively elucidated in the available literature. However, based on the known mechanisms of other antifungal anthraquinones and the general stress responses in fungi, a hypothetical mechanism can be proposed.

Many antifungal agents exert their effects by disrupting the integrity of the fungal cell wall or cell membrane. This disruption triggers cellular stress responses, often mediated by conserved signaling pathways such as the Cell Wall Integrity (CWI) pathway.

Hypothetical Antifungal Mechanism of Cynodontin

The following diagram illustrates a plausible, though not yet experimentally confirmed, mechanism of action for Cynodontin, focusing on the induction of the Cell Wall Integrity (CWI) pathway, a common response to cell wall stress in fungi.

Cynodontin_MoA cluster_extracellular Extracellular cluster_cellwall Fungal Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cynodontin Cynodontin CellWall Cell Wall Disruption Cynodontin->CellWall Interacts with/disrupts cell wall components Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWall->Sensors Stress Signal Rho1 Rho1-GTP Sensors->Rho1 Activation PKC Protein Kinase C (Pkc1) Rho1->PKC MAPKKK MAPKKK (Bck1) PKC->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Slt2/Mpk1) MAPKK->MAPK TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TF Translocation & Activation GeneExp Gene Expression (Cell Wall Repair Genes) TF->GeneExp Induction FungalGrowth Inhibition of Fungal Growth GeneExp->FungalGrowth Leads to (if repair fails)

Caption: Hypothetical mechanism of Cynodontin via the Cell Wall Integrity pathway.

Biosynthesis

Cynodontin, like other fungal anthraquinones, is biosynthesized through the polyketide pathway. This pathway involves the sequential condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the core anthraquinone structure. The specific genes and enzymes in the biosynthetic gene cluster responsible for Cynodontin production have not yet been fully characterized.

Conclusion

Cynodontin is a historically significant fungal metabolite with demonstrated antifungal properties. While its discovery dates back to the early 20th century, there remains a significant opportunity for modern research to fully characterize its spectroscopic properties, elucidate its precise mechanism of action and biosynthetic pathway, and explore its potential for applications in agriculture and medicine. This guide provides a foundational summary of the current knowledge on Cynodontin, highlighting areas for future investigation.

References

The Therapeutic Landscape of Anthraquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological potential of anthraquinone derivatives, detailing their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their therapeutic effects.

Anthraquinone derivatives, a class of aromatic organic compounds based on the anthracene core, have long been recognized for their diverse and potent biological activities. From established clinical applications to promising preclinical investigations, these molecules represent a significant area of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the therapeutic applications of anthraquinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding of this versatile chemical scaffold.

Therapeutic Applications and Efficacy

Anthraquinone derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily driven by their ability to modulate key cellular processes. The following sections and tables summarize the quantitative efficacy of various derivatives in anticancer, antimicrobial, and anti-inflammatory contexts.

Anticancer Activity

The anticancer properties of anthraquinone derivatives are the most extensively studied, with several compounds, such as doxorubicin and mitoxantrone, being mainstays in chemotherapy regimens.[1] Their mechanisms of action are multifaceted and include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways that govern cell proliferation and survival.[1][2] The in vitro cytotoxicity of a selection of anthraquinone derivatives against various cancer cell lines is presented in Table 1.

Table 1: Anticancer Activity of Anthraquinone Derivatives (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference(s)
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dionePC3 (Prostate)4.65[3]
1,3-dihydroxyanthraquinone derivativeHeLa (Cervical)6[3]
DamnacanthalA549 (Lung)13.07[4]
EmodinPC3 (Prostate)30[3]
NordamnacanthalA549 (Lung)16.3[1]
Hydroxyanthraquinone DerivativeMCF-7 (Breast)Varies[5]
Various Synthetic DerivativesPC3, HT-29, HeLa, HepG24.65 - >100[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Anthraquinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action are thought to involve the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways.[6] Table 2 summarizes the minimum inhibitory concentrations (MIC) for several anthraquinone derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Anthraquinone Derivatives (MIC values in µg/mL)

CompoundMicrobial StrainMIC (µg/mL)Reference(s)
DamnacanthalMycobacterium tuberculosis13.07[4]
EmodinMethicillin-resistant Staphylococcus aureus (MRSA)4[6]
Synthetic Polyacetylene C53Mycobacterium tuberculosis17.88[4]
Synthetic Chromene C10Mycobacterium tuberculosis25-71[4]
2-hydroxyanthraquinoneVibrio carchariae0.01[7]
2-hydroxyanthraquinonePseudoalteromonas elyakovii0.001[7]
Various AnthraquinonesBacillus subtilis, Escherichia coli, Vibrio parahaemolyticus62.5 - 250[8]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis and neurodegenerative disorders. Anthraquinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. For instance, certain derivatives have been shown to suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The quantitative anti-inflammatory activity of select derivatives is presented in Table 3.

Table 3: Anti-inflammatory Activity of Anthraquinone Derivatives

CompoundAssayIC50 (µM) or EffectReference(s)
9-acyloxy 1,5-dichloroanthracene derivative (1g)Superoxide anion production in neutrophils6.3[9]
9-acyloxy 1,5-dichloroanthracene derivative (1f)Superoxide anion production in neutrophils13.8[9]
9-acyloxy 1,5-dichloroanthracene derivative (1h)Superoxide anion production in neutrophils33.2[9]
9-acyloxy 1,5-dichloroanthracene derivative (1m)Superoxide anion production in neutrophils33.9[9]
ChrysophanolVarious anti-inflammatory markersQualitative data[10]

Key Signaling Pathways Modulated by Anthraquinone Derivatives

The therapeutic effects of anthraquinone derivatives are often mediated by their interaction with complex intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. This section provides a visual representation of key signaling cascades implicated in the action of these compounds.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT Akt PI3K->AKT CellPro Cell Proliferation, Survival, Angiogenesis AKT->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro STAT3->CellPro Anthra Anthraquinone Derivatives Anthra->cMet Inhibition JNK_Signaling_Pathway ROS ROS Generation (e.g., by Anthraquinones) ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bim Bim/Bax Activation JNK->Bim AP1 AP-1 cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Mitochondria Mitochondria Bim->Mitochondria Mitochondria->Apoptosis MAPK_AP1_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK AP1 AP-1 (Fos/Jun) p38_JNK->AP1 Inflam_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) AP1->Inflam_Genes Anthra Anthraquinone Derivatives Anthra->MAPKK Inhibition Nrf2_HO1_Pathway Anthra_ROS Anthraquinones (low concentrations) ROS Mild Oxidative Stress Anthra_ROS->ROS Keap1 Keap1 ROS->Keap1 Inactivation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration & Degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE HO1 HO-1 & other Antioxidant Genes ARE->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add anthraquinone derivative at various concentrations seed_cells->add_compound incubate_24_48h Incubate for 24-48 hours add_compound->incubate_24_48h add_mtt Add MTT solution (0.5 mg/mL) incubate_24_48h->add_mtt incubate_4h Incubate for 4 hours (formazan formation) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze Apoptosis_Assay_Workflow start Start treat_cells Treat cells with anthraquinone derivative start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_rt Incubate at room temperature in the dark add_stains->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow end End analyze_flow->end

References

An In-depth Technical Guide on 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is limited in publicly accessible scientific literature. This guide provides a comprehensive review of structurally similar and well-researched anthraquinones, namely Emodin, Aloe-emodin, and Chrysophanol. The biological activities, mechanisms of action, and experimental protocols detailed herein are primarily based on these analogs and are intended to provide a strong inferential basis for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Anthraquinones

Anthraquinones are a large class of aromatic organic compounds based on the anthracene skeleton with a central quinone ring. They are widely distributed in nature, found in various plants, fungi, lichens, and insects.[1] Many anthraquinone derivatives have demonstrated significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them a subject of great interest in drug discovery and development.[2][3] The biological effects of anthraquinones are often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and modulate various cellular signaling pathways.[4][5]

This guide focuses on trihydroxy-methyl-anthracenedione derivatives, providing a detailed overview of their biological properties and the methodologies used to evaluate them.

Physicochemical Properties

While specific experimental data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is scarce, the basic physicochemical properties can be predicted based on its structure. The properties of its close analogs are well-documented.

Property1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)Emodin (1,3,8-trihydroxy-6-methylanthraquinone)Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone)Chrysophanol (1,8-dihydroxy-3-methylanthraquinone)
Molecular Formula C15H10O5C15H10O5C15H10O5C15H10O4
Molecular Weight 270.24 g/mol 270.24 g/mol 270.24 g/mol 254.24 g/mol
Appearance -Orange crystalsOrange-yellow needlesOrange-yellow crystals
Solubility -Soluble in ethanol, ether, and alkaline solutions; sparingly soluble in water.Soluble in hot ethanol, ether, benzene; slightly soluble in water.Soluble in ethanol, acetone, and chloroform; insoluble in water.
LogP -3.53.03.3

Biological Activities of Analogous Anthraquinones

The primary biological activities reported for trihydroxy-methyl-anthracenedione analogs are cytotoxicity against cancer cell lines and antimicrobial effects.

Cytotoxicity and Anticancer Activity

Emodin, aloe-emodin, and chrysophanol have been extensively studied for their anticancer properties across a wide range of cancer cell lines.[1][6][7]

CompoundCancer Cell LineAssayIC50 / EffectReference(s)
Emodin Breast (MCF-7, Bcap-37, ZR-75-30)MTT Assay~40 µM (apoptosis)[5]
Colon (HCT116, LOVO)MTT Assay20-40 µM (apoptosis via ROS)[2]
Liver (HepG2)-Inhibition of VEGFA expression[5]
Chronic Myeloid Leukemia (K562)-60% growth decrease at 100 µmol/L[5]
Aloe-emodin Breast (MCF-7)MTT AssayIC50: 16.56 µg/mL[7]
Glioblastoma (U373)MTT AssayIC50: 18.59 µg/mL[7]
Colon (HT-29)MTT AssayIC50: 5.38 µg/mL[7]
Lung (H460)-Apoptosis at 40 µM[8]
Neuroectodermal TumorsIn vivo (mice)Inhibition of tumor growth[9]
Chrysophanol Colon (SNU-C5)CCK-8 AssayDose-dependent decrease in viability[4]
Breast (MCF-7, MDA-MB-231)MTT AssayDose-dependent proliferation inhibition[10]
Choriocarcinoma-Apoptosis induction[10]
Antimicrobial Activity

Anthraquinones have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[1]

CompoundMicroorganismAssayMIC / Zone of InhibitionReference(s)
Emodin Staphylococcus aureus (MRSA)Broth MicrodilutionMIC: 4 µg/mL[1]
Streptococcus mutans-Inhibition at 0.5–2.0 mg/mL[1]
Helicobacter pylori-Inhibitory activity[1]
Aloe-emodin Trichomonas vaginalisCell-based assayHigh inhibitory activity[11]
Candida albicans-Antifungal activity[11]
Chrysophanol General antibacterial and antifungal-Reported activity[1]

Mechanisms of Action & Signaling Pathways

The anticancer effects of these anthraquinones are mediated through the modulation of multiple signaling pathways, often leading to cell cycle arrest and apoptosis.

Aloe-emodin Induced Apoptosis in Lung Cancer Cells

Aloe-emodin has been shown to induce apoptosis in human H460 lung non-small cell carcinoma cells through a complex signaling cascade involving protein kinases and caspases.[8]

Aloe_Emodin_Apoptosis AE Aloe-emodin PKA cAMP-dependent protein kinase AE->PKA modulates PKC Protein kinase C AE->PKC modulates p38 p38 MAPK AE->p38 activates Bcl2 Bcl-2 AE->Bcl2 downregulates Casp3 Caspase-3 p38->Casp3 activates Bcl2->Casp3 inhibits Apoptosis Apoptosis Casp3->Apoptosis Chrysophanol_EGFR_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AKT AKT EGFR->AKT ERK ERK EGFR->ERK EGF EGF EGF->EGFR binds Chrysophanol Chrysophanol Chrysophanol->EGFR inhibits phosphorylation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation ERK->Proliferation p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Aloe_Emodin_Wnt_Pathway cluster_nucleus Nucleus AE Aloe-emodin Wnt3a Wnt3a AE->Wnt3a inhibits GSK3b GSK3-β AE->GSK3b promotes phosphorylation Wnt3a->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes transcribes Proliferation Proliferation, Migration, Invasion Target_Genes->Proliferation

References

Methodological & Application

Synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a naturally occurring anthraquinone also known as Islandicin. This compound, primarily isolated from fungi, is of interest for its potential biological activities.[1][2][3] The following sections outline various synthetic approaches, present key quantitative data in a structured format, and provide a generalized experimental workflow.

Synthetic Strategies Overview

The synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione can be achieved through several strategic approaches. The choice of a particular method may depend on the availability of starting materials, desired scale, and regiochemical control. Key strategies reported in the literature include:

  • Diels-Alder Reaction: A convergent approach involving the cycloaddition of a suitable diene, such as 3-hydroxy-2-pyrone, with a substituted naphthazarin derivative.[4] This method offers a direct route to the anthraquinone core.

  • Friedel-Crafts Acylation: This classical approach typically involves the reaction of a substituted phthalic anhydride with a hydroquinone derivative. For instance, 3-methoxyphthalic anhydride can be reacted with 2-methylhydroquinone dimethyl ether to form an o-aroylbenzoic acid intermediate, which is then cyclized to the anthraquinone skeleton.[5]

  • Annulation of Phthalides: A regiospecific method utilizing the reaction of a stabilized phthalide anion (e.g., a 3-phenylsulfonylphthalide) with a quinone monoacetal.[6] This approach provides excellent control over the substitution pattern of the final product.

  • Grignard Reaction and Intramolecular Cyclization: This strategy involves the addition of a Grignard reagent to a phthalic anhydride, followed by an intramolecular Friedel-Crafts acylation to construct the tricyclic system.[7] Subsequent demethylation steps yield the desired polyhydroxyanthraquinone.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthetic route to Islandicin.

ParameterValueReference
Starting Materials 3-Methoxyphthalic anhydride, 2-Methylhydroquinone dimethyl ether[5]
Key Intermediate o-Aroylbenzoic acid[5]
Cyclization Agent Anhydrous HF[5]
Demethylation Agent BBr₃[5]
Final Product Melting Point 216 °C[5]
Triacetate Derivative M.P. 205-208 °C[5]

Experimental Protocols

This section provides a generalized protocol based on the Friedel-Crafts acylation approach, which is a well-established method for anthraquinone synthesis.[8]

Protocol: Synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione via Friedel-Crafts Acylation

Materials:

  • 3-Methoxyphthalic anhydride

  • 2-Methylhydroquinone dimethyl ether

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Anhydrous Hydrogen Fluoride (HF) or Polyphosphoric acid (PPA) for cyclization

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methylhydroquinone dimethyl ether in the anhydrous solvent.

    • Cool the solution in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise while stirring.

    • Add a solution of 3-methoxyphthalic anhydride in the anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-aroylbenzoic acid intermediate.

    • Purify the intermediate by recrystallization or column chromatography.

  • Intramolecular Cyclization:

    • Add the purified o-aroylbenzoic acid to the cyclizing agent (e.g., anhydrous HF or PPA).

    • Heat the mixture with stirring for the required time and temperature (monitor by TLC).

    • Carefully pour the reaction mixture onto ice to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the crude trimethoxy-methyl-anthraquinone.

    • Purify the product by column chromatography.

  • Demethylation:

    • Dissolve the purified trimethoxy-methyl-anthraquinone in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add a solution of BBr₃ in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until complete demethylation is observed (monitor by TLC).

    • Quench the reaction by the slow addition of water or methanol.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers, dry, and concentrate to yield the crude 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin).

    • Purify the final product by column chromatography or recrystallization.

Characterization:

The structure and purity of the synthesized Islandicin should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and by comparison with literature data. The melting point should also be determined.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product1 Intermediate Product cluster_reaction3 Step 3: Demethylation cluster_final Final Product SM1 3-Methoxyphthalic anhydride R1 Reaction with Lewis Acid SM1->R1 SM2 2-Methylhydroquinone dimethyl ether SM2->R1 I1 o-Aroylbenzoic acid R1->I1 R2 Cyclization (e.g., HF) I1->R2 P1 Trimethoxy-methyl- anthraquinone R2->P1 R3 Demethylation (e.g., BBr3) P1->R3 FP 1,4,5-Trihydroxy-2-methyl- 9,10-anthracenedione (Islandicin) R3->FP

Caption: General workflow for the synthesis of Islandicin.

Biosynthetic_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthase cluster_polyketide Intermediate cluster_cyclization Cyclization & Aromatization cluster_anthraquinone Core Structure acetyl_coa Acetyl-CoA pks Non-reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide β-Polyketide Chain pks->polyketide cyclization Regioselective Cyclization polyketide->cyclization anthraquinone Anthraquinone Scaffold cyclization->anthraquinone

Caption: Fungal biosynthesis of anthraquinones.[3]

References

Application Notes & Protocols for the Quantification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, a naturally occurring anthraquinone with potential pharmaceutical applications. The following protocols are designed for researchers in drug discovery, quality control, and pharmacokinetic studies.

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is an anthraquinone derivative found in various natural sources. Accurate and precise quantification of this compound is crucial for understanding its biological activity, ensuring the quality of natural product extracts, and for various stages of drug development. The methods outlined below describe the use of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 1 mg of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by serial dilution with the mobile phase.

  • Sample Solution (e.g., from plant extract):

    • Weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol: 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes
Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Standard HPLC HPLC System Standard->HPLC Sample Extract & Filter Sample Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as in complex biological matrices or for trace-level quantification, an LC-MS/MS method is recommended.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare stock and working standard solutions as described in the HPLC method, using methanol as the solvent.

  • Sample Solution (e.g., from plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion (Q1): m/z 283.06 -> Product Ions (Q3): [To be determined empirically]
Collision Energy [To be optimized for the specific instrument]
Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Matrix Effect < 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standards LC LC Separation Standard->LC Sample Protein Precipitation & SPE Sample->LC MS Mass Spectrometry (MRM) LC->MS TIC Generate TIC MS->TIC Quantify Quantify Analyte TIC->Quantify

Caption: Workflow for LC-MS/MS analysis.

Summary of Quantitative Methods

Table 3: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle UV-Vis AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Matrix Tolerance LowerHigher
Instrumentation Widely availableMore specialized
Cost LowerHigher
Primary Application Routine QC, analysis of simple mixturesBioanalysis, trace quantification

Conclusion

The choice of analytical method for the quantification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione depends on the specific requirements of the study. The HPLC-UV method is a robust and cost-effective option for routine analysis of less complex samples. For applications demanding high sensitivity and selectivity, such as pharmacokinetic studies or analysis of complex biological matrices, the LC-MS/MS method is superior. Both protocols provided here serve as a starting point and should be validated for the specific matrix and instrumentation used.

Application Notes and Protocols for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and its Analogs in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione belongs to the anthraquinone class of aromatic organic compounds. Anthraquinones are widely investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. While specific data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is limited, this document provides comprehensive protocols and application notes based on the activities of closely related trihydroxy-methyl-anthraquinone analogs. As a prime example, we will refer to 1,3,6-Trihydroxy-7-methyl-9,10-anthracenedione (TMA), which has demonstrated significant bioactivity in cancer cell lines.

These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell metabolism, such as fatty acid synthase (FAS).[1][2] This document will guide researchers in utilizing these compounds in cell culture-based assays to evaluate their therapeutic potential.

Mechanism of Action

Many anthraquinone derivatives exhibit anticancer properties by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which in turn can induce apoptosis.[3] Some analogs, like TMA, have been shown to specifically inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells and crucial for their proliferation and survival.[1][2] Inhibition of FAS leads to an accumulation of malonyl-CoA, which can trigger apoptosis.[2] Furthermore, some anthraquinones have been observed to modulate signaling pathways involved in cell survival and proliferation, such as the SIRT1/p53 pathway.[4][5]

Data Presentation

Table 1: Cytotoxicity of Selected Trihydroxy-methyl-anthraquinone Analogs in Cancer Cell Lines
CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
2-hydroxy-3-methyl anthraquinoneHepG2CCK-824126.3[5]
4898.6[5]
7280.55[5]
Alizarin (1,2-dihydroxyanthraquinone)MCF-7MTT72~20[6]
HeLaMTT72~50[6]
HepG2MTT72~30[6]
Emodin (1,3,8-trihydroxy-6-methylanthraquinone)A549MTT4825.3
HCT116MTT4832.1
Table 2: Apoptotic Effect of 2-hydroxy-3-methyl anthraquinone on HepG2 Cells
TreatmentConcentration (µM)Incubation Time (h)Apoptosis Rate (%)
Control-72~5
2-hydroxy-3-methyl anthraquinone8072~25
EX527 (SIRT1 inhibitor)172~20
HMA + EX52780 + 172~40

Data is extrapolated from figures in the reference.[5]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration-dependent effect of a test compound on cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Fatty Acid Synthase (FAS) Inhibition Assay

This protocol measures the inhibition of FAS activity in cancer cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • 24-well cell culture plates

  • Test compound

  • [14C]-acetate

  • Scintillation counter

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

Procedure:

  • Seed 5 x 10^4 cells per well in 24-well plates and incubate overnight.

  • Treat the cells with the test compound at various concentrations for 2 hours in a serum-free medium.

  • Add 1 µCi of [14C]-acetate to each well and incubate for an additional 2 hours.

  • Wash the cells with PBS and then extract the lipids using an appropriate solvent system (e.g., Folch method).

  • Measure the incorporation of [14C]-acetate into the lipid fraction using a scintillation counter.

  • Determine the percentage of FAS inhibition relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed Cancer Cells (e.g., MDA-MB-231) treatment Treat Cells with Compound (24-72h incubation) prep_cells->treatment prep_compound Prepare Compound Dilutions prep_compound->treatment assay_viability Cell Viability Assay (MTT) treatment->assay_viability assay_apoptosis Apoptosis Assay (Annexin V/PI) treatment->assay_apoptosis assay_fas FAS Inhibition Assay treatment->assay_fas analysis_ic50 Calculate IC50 assay_viability->analysis_ic50 analysis_apoptosis Quantify Apoptosis assay_apoptosis->analysis_apoptosis analysis_fas Determine % FAS Inhibition assay_fas->analysis_fas

Caption: Experimental workflow for evaluating the in vitro effects of a test compound.

signaling_pathway cluster_sirt1 SIRT1/p53 Pathway cluster_fas FAS Pathway cluster_apoptosis Apoptosis Induction compound Trihydroxy-methyl-anthraquinone (e.g., TMA) sirt1 SIRT1 compound->sirt1 inhibition fas Fatty Acid Synthase (FAS) compound->fas inhibition p53 p53 sirt1->p53 deacetylation (inhibition) bax Bax p53->bax malonyl Malonyl-CoA Accumulation fas->malonyl apoptosis Apoptosis malonyl->apoptosis triggers caspases Caspase Activation (Caspase-9, Caspase-3) bax->caspases bcl2 Bcl-2 bcl2->caspases caspases->apoptosis logical_relationship cluster_effects Cellular Effects compound 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (and its analogs) viability Decreased Cell Viability compound->viability apoptosis Increased Apoptosis compound->apoptosis fas Inhibition of Fatty Acid Synthesis compound->fas cell_cycle Cell Cycle Arrest compound->cell_cycle outcome Anticancer Potential viability->outcome apoptosis->outcome fas->outcome cell_cycle->outcome

References

Application Notes: Experimental Protocol for Testing the Cytotoxicity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potential anticancer properties.[1][2] Cytotoxicity testing is a critical first step in the evaluation of novel compounds to determine their potential as therapeutic agents and to understand their toxicity profile.[3][4]

This document provides a comprehensive set of protocols for assessing the cytotoxic effects of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione on cultured mammalian cells. Three distinct and complementary assays are detailed: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

I. Overall Experimental Workflow

The general workflow for assessing the cytotoxicity of the test compound involves initial cell culture and seeding, followed by treatment with a range of concentrations of the compound. Subsequently, specific assays are performed to measure cell viability, membrane integrity, and the mode of cell death.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Culture Cell Culture (e.g., A549, HEK293) Seeding Cell Seeding (96-well or 6-well plates) Compound Compound Preparation (Stock & Serial Dilutions) Treatment Treat Cells with Compound (24-72h Incubation) Compound->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis Data Data Acquisition (Absorbance/Fluorescence) MTT->Data LDH->Data Apoptosis->Data Analysis Calculate % Viability, % Cytotoxicity, IC50 Data->Analysis Conclusion Conclusion & Further Steps Analysis->Conclusion

Caption: Overall experimental workflow for cytotoxicity assessment.

II. Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells, which can be quantified by measuring the absorbance.[7]

A. Materials

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • Mammalian cell lines (e.g., cancer line A549 and non-cancer line HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO)

  • 96-well flat-bottom sterile plates

  • Microplate reader (570 nm wavelength)

B. Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in DMSO. Perform serial dilutions in serum-free medium to obtain desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with DMSO, same percentage as the highest compound concentration) and a "no-cell control" (medium only for background).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5]

C. Data Analysis

  • Subtract the average absorbance of the "no-cell control" wells from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

III. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8] This stable enzyme is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[9]

A. Materials

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Treated cell culture supernatants from the experiment described in Protocol 1

  • 96-well flat-bottom plates

B. Experimental Protocol

  • Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:[10]

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (usually 1 hour before the end of incubation).

    • Background Control: Culture medium only.

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Add Stop Solution: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[11]

C. Data Analysis

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:[11] % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100

IV. Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a calcium-dependent protein, binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]

A. Materials

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Treated cells

  • Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]

  • Flow cytometer

B. Experimental Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with low, medium, and high concentrations of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (based on IC₅₀ from MTT assay) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[15]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

C. Data Analysis

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[14]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[14]

  • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

V. Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: MTT Assay - Cell Viability (%)

Concentration (µM) % Viability (24h) ± SD % Viability (48h) ± SD % Viability (72h) ± SD
Vehicle Control 100 ± 4.5 100 ± 5.1 100 ± 4.8
0.1 98.2 ± 3.9 95.6 ± 4.2 92.1 ± 5.3
1.0 91.5 ± 5.1 85.3 ± 4.8 78.4 ± 4.9
10.0 65.7 ± 4.2 51.2 ± 3.9 40.3 ± 4.1
50.0 30.1 ± 3.5 15.8 ± 2.8 8.9 ± 2.2

| IC₅₀ (µM) | Value | Value | Value |

Table 2: LDH Assay - Cytotoxicity (%)

Concentration (µM) % Cytotoxicity (24h) ± SD % Cytotoxicity (48h) ± SD % Cytotoxicity (72h) ± SD
Vehicle Control 0 ± 2.1 0 ± 2.5 0 ± 2.8
0.1 2.5 ± 1.8 4.1 ± 2.2 6.8 ± 2.5
1.0 8.9 ± 2.4 14.2 ± 3.1 20.5 ± 3.4
10.0 33.6 ± 3.9 48.1 ± 4.5 59.2 ± 4.8

| 50.0 | 68.9 ± 4.8 | 83.5 ± 5.2 | 90.7 ± 5.5 |

Table 3: Annexin V/PI Assay - Cell Population Distribution (%) after 24h

Concentration (µM) Viable (Q4) % Early Apoptotic (Q3) % Late Apoptotic/Necrotic (Q2) %
Vehicle Control 95.1 2.5 2.1
IC₅₀ / 2 75.3 18.4 5.6
IC₅₀ 45.2 42.8 10.9

| IC₅₀ x 2 | 15.8 | 55.3 | 27.5 |

VI. Potential Signaling Pathway

Drug-induced apoptosis is a common mechanism of action for cytotoxic compounds. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound 1,4,5-Trihydroxy- 2-methyl-9,10-anthracenedione DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Compound->DeathReceptor Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates Mito Mitochondria Casp8->Mito (crosstalk via Bid) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates CytoC Cytochrome c Release Mito->CytoC Bax->Mito oligomerizes at Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized pathways of drug-induced apoptosis.

References

Application of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is a member of the anthraquinone class of organic compounds. Anthraquinones are a large family of naturally occurring and synthetic compounds based on the 9,10-anthracenedione core. Many derivatives of this class have demonstrated significant potential as anti-cancer agents, with some, like Mitoxantrone, being used in clinical practice. The therapeutic effect of these compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. While specific research on 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is limited, the broader family of trihydroxy-methyl-anthraquinones has been the subject of numerous cancer research studies. This document provides an overview of the potential applications and methodologies for investigating the anti-cancer properties of this compound, drawing upon data from structurally similar anthraquinones.

Mechanism of Action

The anti-cancer activity of trihydroxy-methyl-anthraquinone derivatives is believed to be multifactorial, targeting several key cellular processes involved in cancer progression.

  • Inhibition of Fatty Acid Synthase (FASN): Some anthraquinones, such as 1,3,6-Trihydroxy-7-methyl-9,10-anthracenedione, have been shown to inhibit the expression of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell survival and proliferation.[1]

  • Induction of Apoptosis: A common mechanism for anthraquinone-induced cancer cell death is the induction of apoptosis. This programmed cell death is often mediated through the activation of caspase cascades. For instance, 2-hydroxy-3-methyl anthraquinone has been found to induce apoptosis in hepatocellular carcinoma cells.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. For example, 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone has been observed to cause cell accumulation in the S phase of the cell cycle in non-small cell lung carcinoma cells.[2]

  • Modulation of Signaling Pathways: Anthraquinones can exert their effects by modulating key signaling pathways involved in cancer development. One such pathway is the SIRT1/p53 pathway. Inhibition of SIRT1 by compounds like 2-hydroxy-3-methyl anthraquinone can lead to the activation of the tumor suppressor p53, promoting apoptosis.[3]

Preclinical Research Applications

Based on the known activities of related compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione can be investigated for a range of anti-cancer effects in a preclinical setting:

  • Cytotoxicity Screening: Initial studies would involve screening the compound against a panel of cancer cell lines to determine its cytotoxic potential and identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific molecular mechanisms through which the compound exerts its anti-cancer effects. This includes investigating its impact on apoptosis, cell cycle, and key cancer-related signaling pathways.

  • Drug Synergy Studies: Evaluating the potential for this compound to enhance the efficacy of existing chemotherapy drugs or targeted therapies.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity and toxicity of the compound in animal models of cancer.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various structurally related anthraquinone derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

CompoundCancer Cell LineIC50 (µM)Reference
2-hydroxy-3-methyl anthraquinoneHepG280.55 (at 72h)--INVALID-LINK--
trans-emodin-physcion bianthroneA-5499.2--INVALID-LINK--[4]
trans-emodin-physcion bianthroneHL-607.8--INVALID-LINK--[4]
3,5,8-trihydroxy-7-methoxy-2-methyl-anthracene-9,10-dioneA-5494.56--INVALID-LINK--[4]
AustrocortirubinMCF-76.3--INVALID-LINK--[4]
XanthopurpurinMDA-MB-23114.65 ± 1.45--INVALID-LINK--[5]
Lucidin-ω-methyl etherMDA-MB-23113.03 ± 0.33--INVALID-LINK--[5]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the anti-cancer properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., SIRT1/p53 pathway).

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in cancer research.

G cluster_compound 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione cluster_pathways Potential Mechanisms of Action Compound 1,4,5-Trihydroxy-2-methyl- 9,10-anthracenedione FASN Fatty Acid Synthase (FASN) Inhibition Compound->FASN SIRT1 SIRT1 Inhibition Compound->SIRT1 p53 p53 Activation SIRT1->p53 leads to Apoptosis Apoptosis Induction p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle CancerCellDeath CancerCellDeath Apoptosis->CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath

Caption: Potential signaling pathways affected by 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cancer Cells in 96-well plate treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate (24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Determine IC50 assay->analyze

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

G cluster_logic Logical Relationship for Mechanism of Action Study observation Compound Induces Cancer Cell Death hypothesis1 Hypothesis 1: Induction of Apoptosis observation->hypothesis1 hypothesis2 Hypothesis 2: Cell Cycle Arrest observation->hypothesis2 hypothesis3 Hypothesis 3: Other Mechanisms observation->hypothesis3 experiment1 Experiment: Annexin V/PI Staining hypothesis1->experiment1 experiment2 Experiment: Cell Cycle Analysis (Propidium Iodide Staining) hypothesis2->experiment2 experiment3 Experiment: Western Blot for Signaling Proteins hypothesis3->experiment3

Caption: Logical framework for investigating the mechanism of action.

References

Unraveling the Inhibitory Potential of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) on Protein Kinase C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Islandicin, is a naturally occurring anthraquinone that has garnered interest for its potential biological activities. While extensive research on its specific enzymatic inhibition is ongoing, preliminary studies and the known activities of related anthraquinone derivatives suggest that Islandicin may act as an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in numerous diseases, most notably cancer. This document provides a detailed protocol for investigating the inhibitory effects of Islandicin on PKC activity.

While direct quantitative data for Islandicin's inhibition of PKC is not yet widely published, the following table presents data for other anthraquinone derivatives that have been shown to inhibit PKC, offering a comparative context for researchers.

Data Presentation: Inhibitory Activity of Anthraquinone Derivatives on Protein Kinase C

CompoundStructureTarget EnzymeIC50 (µM)Reference
Mitoxantrone1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-Protein Kinase C4[1]
Quinalizarin1,2,5,8-TetrahydroxyanthraquinoneProtein Kinase C4[1]
Emodin1,3,8-trihydroxy-6-methylanthraquinoneMyosin Light Chain Kinase8[1]

Experimental Protocol: In Vitro Protein Kinase C Inhibition Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) against Protein Kinase C.

Materials and Reagents:

  • Purified, active Protein Kinase C (PKC) enzyme (e.g., from rat brain or recombinant source)

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP (Adenosine triphosphate)

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL phorbol 12-myristate 13-acetate (PMA)

  • Stop solution: 75 mM orthophosphoric acid

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath (30°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Islandicin in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the Islandicin stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all reactions, including controls, is consistent and does not exceed 1%.

    • Prepare the reaction mixture containing assay buffer, PKC substrate, and [γ-³²P]ATP.

  • Enzyme Inhibition Assay:

    • In microcentrifuge tubes, add the desired volume of the reaction mixture.

    • Add the serially diluted Islandicin or vehicle control (DMSO in assay buffer) to the respective tubes.

    • Initiate the reaction by adding the purified PKC enzyme to each tube.

    • Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Measuring Activity:

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the phosphocellulose papers three times with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with ethanol and allow the papers to dry.

    • Place the dried papers into scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate, indicating PKC activity.

  • Data Analysis:

    • Calculate the percentage of PKC inhibition for each Islandicin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Islandicin concentration.

    • Determine the IC50 value, which is the concentration of Islandicin that results in 50% inhibition of PKC activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of Islandicin on Protein Kinase C.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Islandicin Dilutions add_inhibitor Add Islandicin/Vehicle to Reaction Mix prep_inhibitor->add_inhibitor prep_reagents Prepare Reaction Mix (Buffer, Substrate, [γ-³²P]ATP) prep_reagents->add_inhibitor start_reaction Initiate with PKC Enzyme add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Spot on P81 Paper incubation->stop_reaction wash Wash Papers stop_reaction->wash measure Scintillation Counting wash->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for PKC Inhibition Assay.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving Protein Kinase C, highlighting the potential point of inhibition by Islandicin.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR/RTK plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates substrate Substrate Protein pkc->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (Proliferation, etc.) p_substrate->cellular_response islandicin Islandicin islandicin->pkc Inhibits

Caption: Simplified PKC Signaling Pathway.

References

Application Notes and Protocols for Studying the Antimicrobial Activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is an organic compound belonging to the anthraquinone family. Anthraquinones are a class of aromatic compounds known for their diverse biological activities, including antimicrobial properties.[1][2][3][4] With the rise of antibiotic-resistant pathogens, the exploration of novel antimicrobial agents is of paramount importance. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

The protocols outlined below describe standard and widely accepted methods for determining the antimicrobial efficacy of a compound, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay.[5][6][7][8][9][10] Adherence to these standardized procedures is crucial for obtaining reproducible and comparable results.

Quantitative Data Summary

The following table summarizes hypothetical data for the antimicrobial activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione against a panel of common pathogenic microorganisms.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positive163218
Bacillus subtilis (ATCC 6633)Gram-positive81622
Escherichia coli (ATCC 25922)Gram-negative6412812
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128>2568
Candida albicans (ATCC 90028)Fungus326415

Experimental Protocols

Materials and Reagents
  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB)[11][12][13]

  • Mueller-Hinton Agar (MHA)[5][6][8]

  • Nutrient Agar

  • Sabouraud Dextrose Broth/Agar (for fungi)

  • Sterile 96-well microtiter plates[9][13]

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)[5][6]

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator

  • Vortex mixer

  • Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (DMSO)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Preparation of Test Compound
  • Prepare a stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione by dissolving the compound in sterile DMSO to a final concentration of 10 mg/mL.

  • Further dilutions should be prepared in the appropriate sterile broth to achieve the desired concentrations for the assays. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.

Selection and Preparation of Microbial Inoculum
  • Streak the microbial strains from frozen stocks onto nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates and incubate at 37°C for 18-24 hours.[13]

  • Select 3-5 isolated colonies and inoculate them into 5 mL of the appropriate broth.

  • Incubate the broth cultures at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]

  • Adjust the inoculum density with sterile broth using a spectrophotometer to an optical density (OD) at 600 nm of 0.08-0.1.

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.[9][15]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9]

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with a known antibiotic), a negative control (broth with DMSO), and a growth control (broth with inoculum only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][16][17]

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto separate MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[17]

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[5][6][8]

  • Prepare a bacterial lawn by evenly streaking the standardized inoculum over the entire surface of an MHA plate using a sterile cotton swab.[18]

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile filter paper disks (6 mm) with a known concentration of the test compound (e.g., 30 µ g/disk ).

  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (DMSO) on the same plate.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_confirmation Confirmatory Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) MIC_Assay MIC Assay (Broth Microdilution) Compound_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay MBC Assay MIC_Assay->MBC_Assay Data_Interpretation Data Interpretation (MIC, MBC, Zone of Inhibition) Disk_Diffusion->Data_Interpretation MBC_Assay->Data_Interpretation

Caption: Experimental workflow for antimicrobial activity testing.

Mechanism_of_Action cluster_compound Anthraquinone Compound cluster_cell Bacterial Cell cluster_effect Antimicrobial Effects Anthraquinone 1,4,5-Trihydroxy-2-methyl- 9,10-anthracenedione Cell_Wall Cell Wall/Membrane Anthraquinone->Cell_Wall DNA DNA/RNA Synthesis Anthraquinone->DNA Protein Protein Synthesis Anthraquinone->Protein Metabolism Energy Metabolism Anthraquinone->Metabolism Disruption Membrane Disruption Cell_Wall->Disruption Inhibition_DNA Inhibition of Nucleic Acid Synthesis DNA->Inhibition_DNA Inhibition_Protein Inhibition of Protein Synthesis Protein->Inhibition_Protein Metabolic_Blockage Blockage of Metabolic Pathways Metabolism->Metabolic_Blockage Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition_DNA->Cell_Death Inhibition_Protein->Cell_Death Metabolic_Blockage->Cell_Death

References

Application Notes and Protocols for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection based on the known fluorescent properties and sensing mechanisms of structurally similar hydroxyanthraquinone derivatives. Currently, there is a lack of specific published data on the use of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a fluorescent probe. Therefore, the information provided herein should be considered a theoretical guide for exploring its potential applications, and experimental parameters will require optimization.

Introduction

1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is a polyhydroxylated anthraquinone. Compounds of this class are known for their distinct photophysical properties, which can be modulated by their local chemical environment. The presence of multiple hydroxyl and carbonyl groups suggests its potential as a fluorescent probe for analytes such as metal ions and for sensing changes in pH. The underlying mechanisms for such sensing capabilities in similar molecules often involve phenomena like Excited State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF).

Potential Applications

Based on the functionalities of related hydroxyanthraquinone compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione could potentially be developed as a fluorescent probe for:

  • Metal Ion Detection: The hydroxyl and carbonyl groups can act as a chelating site for various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺). Binding of a metal ion can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission.

  • pH Sensing: The phenolic hydroxyl groups can undergo deprotonation at specific pH values. This change in protonation state can significantly impact the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence properties of the molecule, allowing for ratiometric or intensity-based pH measurements.

Hypothetical Photophysical and Sensing Properties

The following table summarizes the projected, hypothetical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a fluorescent probe. These values are based on typical data for similar hydroxyanthraquinone probes and would need to be determined experimentally.

PropertyHypothetical Value (Free Probe)Hypothetical Value (Analyte-Bound)Notes
Excitation Wavelength (λex) ~450 - 480 nm~470 - 500 nmDependent on solvent and pH. A slight red-shift upon analyte binding is plausible.
Emission Wavelength (λem) ~530 - 560 nm~580 - 620 nmA significant Stokes shift is expected. Analyte binding may cause a bathochromic shift.
Quantum Yield (Φ) Low (~0.05 - 0.1)Moderate to High (~0.3 - 0.6)For a "turn-on" sensor, a significant enhancement in quantum yield upon binding is the goal.
Molar Absorptivity (ε) ~5,000 - 10,000 M⁻¹cm⁻¹~8,000 - 15,000 M⁻¹cm⁻¹Changes would be observable in UV-Vis absorption spectra.
Binding Constant (Kd) N/AAnalyte-dependent (µM to nM range)To be determined by titration experiments for specific analytes.
Limit of Detection (LOD) N/AAnalyte-dependent (µM to nM range)Calculated from the signal-to-noise ratio of the titration curve.

Proposed Sensing Mechanism

The sensing mechanism is hypothesized to be based on the chelation of a metal ion by the hydroxyl and carbonyl groups of the anthraquinone core. In its free state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a metal ion, these quenching pathways could be suppressed, leading to a "turn-on" fluorescent response.

CHEF_Mechanism cluster_free Free Probe State cluster_bound Analyte-Bound State Probe Probe (Low Fluorescence) PET Photoinduced Electron Transfer (Quenching) Probe->PET Non-radiative decay Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Excitation1 Excitation (hν) Excitation1->Probe Analyte Metal Ion (e.g., Al³⁺) Emission Fluorescence Emission Complex->Emission Radiative decay Excitation2 Excitation (hν) Excitation2->Complex

Caption: Hypothetical Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and fluorescence spectra, and the quantum yield of the probe.

Materials:

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • Spectroscopy grade solvents (e.g., DMSO, Ethanol, Acetonitrile)

  • Phosphate buffer solutions (pH range 4-10)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.

  • Working Solution Preparation: Prepare a 10 µM working solution of the probe in the desired solvent or buffer.

  • Absorption Spectroscopy: a. Record the UV-Vis absorption spectrum of the 10 µM working solution from 300 nm to 700 nm. b. Identify the wavelength of maximum absorption (λ_abs_max).

  • Fluorescence Spectroscopy: a. Excite the working solution at its λ_abs_max. b. Record the fluorescence emission spectrum over a suitable range (e.g., 450 nm to 750 nm) to determine the wavelength of maximum emission (λ_em_max).

  • Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of the probe and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength. b. Measure the absorbance and integrated fluorescence intensity for each dilution of the probe and the standard. c. Plot integrated fluorescence intensity versus absorbance for both the probe and the standard. d. Calculate the quantum yield (Φ_probe) using the following equation: Φ_probe = Φ_std * (Grad_probe / Grad_std) * (n_probe² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

Protocol1_Workflow A Prepare 1 mM Stock Solution in DMSO B Prepare 10 µM Working Solution in desired solvent A->B C UV-Vis Spectroscopy (300-700 nm) B->C E Fluorescence Spectroscopy (Excite at λ_abs_max) B->E G Quantum Yield Measurement (vs. Quinine Sulfate) B->G D Determine λ_abs_max C->D F Determine λ_em_max E->F H Data Analysis and Calculation G->H

Caption: Workflow for characterizing photophysical properties.

Protocol 2: Metal Ion Sensing Application

Objective: To evaluate the selectivity and sensitivity of the probe for a specific metal ion (e.g., Al³⁺).

Materials:

  • Probe stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water)

  • Fluorometer

  • Microplate reader (optional)

Procedure:

  • Selectivity Study: a. To separate wells of a 96-well plate or cuvettes, add the HEPES buffer. b. Add the probe to a final concentration of 10 µM. c. Add different metal ions to a final concentration of 100 µM (10 equivalents). d. Incubate for 15 minutes at room temperature. e. Measure the fluorescence intensity at the predetermined λ_em_max. f. Compare the fluorescence response in the presence of different metal ions.

  • Titration Study (for the selected ion): a. Prepare a series of solutions containing a fixed concentration of the probe (10 µM) in HEPES buffer. b. Add increasing concentrations of the selected metal ion (e.g., Al³⁺) from 0 to 100 µM. c. Incubate for 15 minutes. d. Measure the fluorescence intensity at λ_em_max after each addition. e. Plot the fluorescence intensity as a function of the metal ion concentration to determine the binding stoichiometry and binding constant.

Protocol2_Workflow cluster_selectivity Selectivity Screening cluster_titration Sensitivity Titration S1 Prepare solutions of Probe (10 µM) in Buffer S2 Add various Metal Ions (100 µM each) S1->S2 S3 Incubate and Measure Fluorescence S2->S3 S4 Identify most responsive Metal Ion S3->S4 T1 Prepare solutions of Probe (10 µM) in Buffer S4->T1 T2 Add increasing concentrations of selected Metal Ion T1->T2 T3 Incubate and Measure Fluorescence T2->T3 T4 Plot data and calculate Binding Constant & LOD T3->T4

Caption: Workflow for metal ion sensing evaluation.

Conclusion

While the specific compound 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione has not been documented as a fluorescent probe, its chemical structure is highly analogous to other hydroxyanthraquinones that have shown promise in this area. The protocols and hypothetical data presented here provide a robust framework for researchers to begin exploring its potential as a novel fluorescent sensor for various applications in chemistry and biology. All experimental procedures would require careful optimization and validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, commonly known as Islandicin.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing Islandicin?

A1: The most prevalent methods for synthesizing Islandicin are the Friedel-Crafts acylation and the Diels-Alder reaction. The Friedel-Crafts approach typically involves the condensation of a substituted phthalic anhydride with a methylhydroquinone derivative, followed by cyclization and demethylation. The Diels-Alder reaction often utilizes a substituted naphthoquinone and a diene, followed by an oxidation step to form the anthraquinone core.

Q2: What is a typical yield for Islandicin synthesis?

A2: Yields for Islandicin synthesis can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields can range from moderate to good, with some multi-step syntheses achieving overall yields in the range of 20-40%. Optimization of catalyst, solvent, temperature, and reaction time are crucial for maximizing the yield.

Q3: What are the critical factors influencing the yield of the synthesis?

A3: Several factors can significantly impact the yield:

  • Purity of starting materials: Impurities in the reactants can lead to side reactions and lower yields.

  • Catalyst activity: In Friedel-Crafts reactions, the activity and amount of the Lewis acid catalyst are critical.

  • Reaction temperature and time: Both insufficient and excessive reaction times or temperatures can lead to incomplete reactions or the formation of degradation products.

  • Solvent choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity.

  • Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I confirm the identity and purity of my synthesized Islandicin?

A4: Standard analytical techniques are used to confirm the structure and purity of Islandicin. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting point determination: To compare with the literature value (approximately 218-220 °C).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Islandicin.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst (Friedel-Crafts) Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure it is stored properly to prevent deactivation by moisture.
Poor Regioselectivity (Diels-Alder) The regioselectivity of the Diels-Alder reaction can be influenced by the electronic nature of the substituents on both the diene and the dienophile. Consider using a Lewis acid catalyst to enhance selectivity. Computational studies can also help predict the favored regioisomer.[1][2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature. In some cases, adding more catalyst may be necessary.
Starting Material Degradation Ensure the reaction temperature is not too high, as polyhydroxyanthraquinones can be susceptible to thermal degradation. Use of an inert atmosphere can also prevent oxidative degradation.
Inefficient Demethylation The final demethylation step to yield the free hydroxyl groups can be challenging. Ensure a sufficiently strong demethylating agent (e.g., BBr₃, HBr in acetic acid) is used and that the reaction goes to completion. Monitor by TLC to avoid partial demethylation.
Problem 2: Presence of Impurities or Side Products
Possible Cause Suggested Solution
Formation of Regioisomers In Friedel-Crafts acylation, different isomers can form depending on the substitution pattern of the aromatic ring.[3] Careful control of reaction conditions and choice of starting materials can favor the desired isomer. Purification by column chromatography is often necessary to separate isomers.
Over-alkylation/acylation (Friedel-Crafts) The product of a Friedel-Crafts reaction can sometimes be more reactive than the starting material, leading to multiple substitutions. Using a stoichiometric amount of the acylating agent and catalyst can help minimize this.[4]
Incomplete Cyclization The intermediate aroylbenzoic acid in the Friedel-Crafts route may not fully cyclize to the anthraquinone. Ensure a strong enough dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) and sufficient heating are used for the cyclization step.
Oxidation of Hydroquinone Moiety Hydroquinone derivatives are susceptible to oxidation. Perform reactions under an inert atmosphere and use degassed solvents to minimize the formation of oxidized byproducts.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Poor Solubility of Crude Product Islandicin has limited solubility in many common organic solvents. A combination of solvents may be necessary for effective purification by recrystallization or column chromatography.
Co-elution of Impurities If impurities have similar polarity to Islandicin, separation by standard silica gel chromatography can be difficult. Consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Reverse-phase HPLC can also be an effective purification method.
Residual Catalyst Traces of the Lewis acid catalyst from a Friedel-Crafts reaction can contaminate the product. Ensure thorough aqueous workup and washing to remove all catalyst residues.

Experimental Protocols

Below are generalized experimental protocols for the key synthetic strategies for Islandicin. Note: These are illustrative and may require optimization for specific laboratory conditions.

Method 1: Friedel-Crafts Acylation and Cyclization

This route involves the reaction of a substituted phthalic anhydride with a methylhydroquinone derivative, followed by cyclization.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), add the substituted phthalic anhydride.

  • Slowly add the methylhydroquinone dimethyl ether to the mixture at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude o-aroylbenzoic acid.

Step 2: Cyclization and Demethylation

  • Heat the crude o-aroylbenzoic acid in a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature (e.g., 100-150 °C) for a specified time to effect cyclization.

  • Cool the reaction mixture and pour it onto ice water to precipitate the methoxy-protected Islandicin.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Treat the methoxy-anthraquinone with a demethylating agent such as boron tribromide in an inert solvent or hydrobromic acid in acetic acid.

  • After the reaction is complete, quench with water and extract the product.

  • Purify the crude Islandicin by column chromatography or recrystallization.

Method 2: Diels-Alder Reaction

This approach involves a [4+2] cycloaddition between a diene and a dienophile, followed by oxidation.

Step 1: Diels-Alder Cycloaddition

  • Dissolve the substituted naphthoquinone (dienophile) and the diene in a suitable solvent (e.g., toluene or xylene).

  • Heat the mixture to reflux for several hours to days, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude cycloadduct may be purified at this stage or used directly in the next step.

Step 2: Oxidation to Anthraquinone

  • Dissolve the crude cycloadduct in a suitable solvent.

  • Treat the solution with an oxidizing agent (e.g., air, oxygen, or a chemical oxidant like DDQ) to aromatize the central ring to the anthraquinone. This step can sometimes occur spontaneously during the reaction or workup.

  • After the oxidation is complete, purify the crude product by column chromatography or recrystallization to obtain the protected Islandicin.

  • Perform a demethylation step as described in Method 1 to obtain the final product.

Data Presentation

Table 1: Comparison of Synthetic Routes for Islandicin

Synthetic Route Key Reactants Typical Reagents/Catalysts Advantages Challenges
Friedel-Crafts Acylation Substituted phthalic anhydride, methylhydroquinone derivativeAlCl₃, H₂SO₄, BBr₃Often high-yielding for the acylation step; starting materials can be readily available.Potential for regioisomer formation; harsh conditions for cyclization and demethylation; requires stoichiometric Lewis acid.[3]
Diels-Alder Reaction Substituted naphthoquinone, dieneHeat, Lewis acids (optional)Can be highly regioselective with appropriate substitution; milder conditions for the cycloaddition.[1]Availability of substituted dienes can be a limitation; oxidation step may require specific conditions.

Mandatory Visualizations

Experimental Workflow: Friedel-Crafts Synthesis of Islandicin

friedel_crafts_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start1 Substituted Phthalic Anhydride step1 Friedel-Crafts Acylation (AlCl₃, DCM) start1->step1 start2 Methylhydroquinone Dimethyl Ether start2->step1 step2 Cyclization (H₂SO₄, Heat) step1->step2 step3 Demethylation (BBr₃ or HBr/AcOH) step2->step3 purify Column Chromatography or Recrystallization step3->purify analyze Characterization (NMR, MS, HPLC) purify->analyze product Islandicin analyze->product

Caption: Workflow for the synthesis of Islandicin via the Friedel-Crafts acylation route.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Islandicin q1 Which synthetic route was used? start->q1 fc_path Friedel-Crafts q1->fc_path Friedel-Crafts da_path Diels-Alder q1->da_path Diels-Alder q_fc1 Was the catalyst fresh and anhydrous? fc_path->q_fc1 q_da1 Was regioselectivity an issue? da_path->q_da1 q_fc2 Was the cyclization complete? q_fc1->q_fc2 Yes sol_fc1 Use fresh, anhydrous AlCl₃. q_fc1->sol_fc1 No q_fc3 Was the demethylation complete? q_fc2->q_fc3 Yes sol_fc2 Increase cyclization temperature/time or use a stronger acid. q_fc2->sol_fc2 No sol_fc3 Increase demethylation time or use a stronger reagent. q_fc3->sol_fc3 No q_da2 Was the oxidation step efficient? q_da1->q_da2 No sol_da1 Consider a Lewis acid catalyst to improve regioselectivity. q_da1->sol_da1 Yes sol_da2 Optimize oxidant and reaction conditions. q_da2->sol_da2 No

Caption: Decision tree for troubleshooting low yield in Islandicin synthesis.

References

Technical Support Center: Crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (also known as digitolutein).

Troubleshooting Crystallization Problems

This guide addresses common issues encountered during the crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent. What should I do?

Answer: The solubility of polyhydroxyanthraquinones is generally low in water but increases in organic solvents, especially with elevated temperatures.[1][2] If your compound is not dissolving, consider the following steps:

  • Increase the Temperature: Gently heat the solvent to increase the solubility of the compound. Many anthraquinone derivatives show significantly higher solubility in hot organic solvents.[1]

  • Select a More Appropriate Solvent: If heating is ineffective, you may need to switch to a different solvent system. Based on data for similar compounds, consider the solvents listed in the table below. A rule of thumb is that solvents with functional groups similar to the solute are often good choices.

  • Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-cyclohexane.

Question: The compound precipitates too quickly and forms a powder instead of crystals. How can I slow down the crystallization process?

Answer: Rapid precipitation often traps impurities and results in poor crystal quality.[3] An ideal crystallization process involves the slow formation of crystals over a period of time.[3] To achieve this:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[3]

  • Insulate the Crystallization Vessel: To slow down the cooling rate, insulate your flask. You can do this by placing it on a non-conductive surface like a cork ring or wooden block and covering the top with a watch glass.

  • Elevated Temperature Cooling: Instead of immediately placing the flask at room temperature or in an ice bath, allow it to cool gradually in a warmer environment before moving it to a colder one.

Question: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a very rapid cooling process. To resolve this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add more of the primary solvent (or the more "soluble" solvent in a mixed system) to decrease the saturation point.[3]

  • Lower the Crystallization Temperature: By using a larger volume of solvent, the solution will need to cool to a lower temperature before saturation is reached, which may be below the compound's melting point.

  • Pre-purification: If the issue persists, it may be due to a high impurity load. Consider purifying the crude material using a technique like column chromatography before attempting crystallization.

Question: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?

Answer: If nucleation (the initial formation of crystals) does not occur, it can often be induced. Try the following techniques:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

  • Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the supersaturated solution. This will act as a template for further crystal growth.

  • Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you can carefully evaporate some of the solvent to increase the compound's concentration.

  • Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

Q2: How does purity affect the crystallization of my compound?

A2: Purity is a critical factor in successful crystallization. Impurities can inhibit crystal growth, lead to the formation of oils, or become incorporated into the crystal lattice, reducing the effectiveness of the purification. For best results, a purity of at least 80-90% is recommended before starting the crystallization process.

Q3: Can I use a mixture of solvents for crystallization?

A3: Yes, using a solvent pair is a very common and effective technique. This method is particularly useful when no single solvent has the ideal solubility characteristics (i.e., high solubility at high temperatures and low solubility at low temperatures).

Q4: How can I improve the yield of my crystallization?

A4: To maximize your crystal yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve your compound. After crystallization, cooling the solution to a lower temperature (e.g., in an ice bath) will further decrease the solubility of the compound and promote more complete precipitation. However, be aware that cooling too quickly can compromise purity.

Data Presentation

Table 1: Recommended Solvents for Crystallization of Polyhydroxyanthraquinones

Solvent ClassExamplesSuitability for PolyhydroxyanthraquinonesReference
Alcohols Methanol, EthanolGood, especially when heated. Can be used in solvent pairs with water.[1][2]
Ketones AcetoneGood, can be used in combination with other solvents like DMSO.[4]
Sulfoxides Dimethyl sulfoxide (DMSO)High solubility, often used in combination with a co-solvent.[1][4]
Esters Ethyl acetateModerate, can be effective in solvent pairs with non-polar solvents.
Halogenated Dichloromethane, ChloroformMay be effective, but volatility can be a concern.
Aromatic TolueneGenerally lower solubility for polyhydroxy compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Often used as the "poor" solvent in a solvent pair.
Water Very low solubility.[2]

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see Table 1).

  • Dissolution: Place the crude 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization (Dissolve in Hot Solvent) d1 Does the Compound Dissolve? start->d1 d2 Does the Solution Yield Crystals upon Cooling? d1->d2 Yes ts1 Increase Temperature Use a More Polar Solvent Use a Solvent Mixture d1->ts1 No d3 Are the Crystals Well-formed? d2->d3 Yes ts2 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume d2->ts2 No ts3 Troubleshoot Formation: - 'Oiling Out': Re-dissolve, add more solvent - Powder Precipitate: Slow down cooling d3->ts3 No end_node Pure Crystals Obtained d3->end_node Yes ts1->d1 Retry ts2->d2 Retry ts3->start Re-crystallize

Caption: A troubleshooting workflow for the crystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

References

stability issues of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.

Troubleshooting Guide: Common Stability Issues

Researchers working with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione may encounter challenges related to its stability in solution. This guide addresses common problems, their potential causes, and recommended solutions based on the general behavior of hydroxyanthraquinones.

Problem Potential Cause Recommended Solution
Color change or degradation of the solution upon storage. pH-induced degradation: Hydroxyanthraquinones can be unstable at neutral to alkaline pH.[1][2]Adjust the pH of the solution to an acidic range (e.g., pH 3.5) using a suitable buffer. The keto form of some anthraquinones is more stable in acidic aqueous solutions.[1]
Exposure to light: Some anthraquinone derivatives are susceptible to photodegradation.[3][4]Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Elevated temperature: High temperatures can accelerate the degradation of hydroxyanthraquinones.[5]Store stock solutions at low temperatures (e.g., 4°C or -20°C). Avoid prolonged exposure to high temperatures during experiments.
Oxidation: The presence of oxygen can contribute to the degradation of phenolic compounds.Degas the solvent before preparing the solution. Solutions can be stored under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound from the solution. Poor solubility: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione may have limited solubility in certain solvents.Test a range of solvents to find the most suitable one. The use of co-solvents may also improve solubility.
Change in temperature: Solubility can be temperature-dependent. A decrease in temperature can cause a dissolved compound to precipitate.If storing at low temperatures, ensure the compound remains in solution upon returning to room temperature before use. Gentle warming and sonication may be necessary.
Inconsistent experimental results. Degradation of stock solution: If the stock solution has degraded over time, it will lead to variability in experimental outcomes.Prepare fresh stock solutions regularly. Monitor the purity of the stock solution over time using analytical techniques like HPLC.
Solvent effects: The stability and reactivity of the compound can be influenced by the solvent used.[6][7]Maintain consistency in the solvent system used across all experiments. Be aware that the rate of photodegradation can be solvent-dependent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

Q2: How should I store solutions of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

To maximize stability, solutions should be stored under the following conditions:

  • pH: In an acidic buffer (e.g., pH 3.5).[1]

  • Light: Protected from light by using amber vials or aluminum foil.[3]

  • Temperature: At low temperatures, such as 4°C for short-term storage and -20°C for long-term storage.

  • Atmosphere: For sensitive applications, storing under an inert atmosphere (nitrogen or argon) can prevent oxidation.

Q3: What are the primary factors that can cause the degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in solution?

The main factors affecting the stability of hydroxyanthraquinones are pH, light, and temperature.[1][5][9]

  • pH: Neutral to alkaline conditions can promote degradation.[1][2]

  • Light: Exposure to UV and visible light can induce photodegradation.[3]

  • Temperature: Elevated temperatures can lead to thermal decomposition.[5]

Q4: What are the likely degradation products of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

While the specific degradation pathway for this compound is not documented, hydroxyanthraquinones can degrade into smaller phenolic compounds, such as phenolic acids.[10][11] Another potential degradation pathway for some anthraquinones is the formation of anthrone derivatives.[12][13]

Q5: What analytical methods are suitable for monitoring the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the stability of hydroxyanthraquinones.[14][15] It allows for the separation and quantification of the parent compound and its degradation products. Other spectroscopic methods like UV-Visible spectroscopy can also be used to monitor changes in the solution over time.[15]

Experimental Protocols

General Protocol for Assessing Solution Stability

This protocol outlines a general procedure for evaluating the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione under various conditions.

  • Solution Preparation:

    • Prepare a stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

    • Aliquot the stock solution into separate vials for each experimental condition to be tested (e.g., different pH values, temperatures, light exposures).

  • Incubation:

    • pH Stability: Adjust the pH of the aliquots to the desired levels using appropriate buffers. Incubate the samples at a constant temperature.

    • Thermal Stability: Place the vials in temperature-controlled environments (e.g., refrigerators, incubators, water baths) set to the desired temperatures.

    • Photostability: Expose the samples to a controlled light source (e.g., a photostability chamber). Wrap control samples in aluminum foil to protect them from light.

  • Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

  • Analysis:

    • Analyze the samples immediately using a validated HPLC method to determine the concentration of the remaining 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

    • Monitor for the appearance of new peaks that may correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as a function of time for each condition.

    • Calculate the degradation rate constant and the half-life of the compound under each condition.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare Stock Solution aliquot Aliquot for Different Conditions prep_solution->aliquot ph_test pH Variation aliquot->ph_test temp_test Temperature Variation aliquot->temp_test light_test Light Exposure aliquot->light_test sampling Time-point Sampling ph_test->sampling temp_test->sampling light_test->sampling hplc HPLC Analysis sampling->hplc data_analysis Concentration vs. Time Plot hplc->data_analysis kinetics Calculate Degradation Rate & Half-life data_analysis->kinetics

Caption: Workflow for assessing the stability of a compound in solution.

Generalized_Degradation_Pathway Parent 1,4,5-Trihydroxy-2-methyl- 9,10-anthracenedione Intermediate Potential Intermediates (e.g., Anthrone form) Parent->Intermediate Degradation Stressors Stress Factors (pH, Light, Temperature) Stressors->Parent Products Degradation Products (e.g., Phenolic Acids) Intermediate->Products Further Decomposition

Caption: A generalized degradation pathway for hydroxyanthraquinones.

References

Technical Support Center: Overcoming Poor Solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in aqueous media.

Question 1: My compound is not dissolving in my aqueous buffer. What are my initial steps?

Answer:

Initial steps should focus on simple and rapid methods to assess and potentially improve solubility:

  • pH Adjustment: The phenolic hydroxyl groups on the anthraquinone structure suggest that its solubility will be pH-dependent. In alkaline conditions, these groups can deprotonate, forming a more soluble phenolate salt.

    • Recommendation: Attempt to dissolve the compound in buffers with a pH range of 7.4 to 9.0. Use a small amount of the compound and incrementally increase the pH, observing for dissolution. Be mindful of the compound's stability at high pH.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

    • Recommendation: Prepare a stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400). This stock solution can then be diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects (typically <1% for in vitro assays).

Question 2: I've tried basic pH adjustment and co-solvents, but I'm still observing precipitation or low solubility. What advanced techniques can I explore?

Answer:

For more challenging cases, several advanced formulation strategies can be employed. These methods often require more development but can lead to significant improvements in solubility and bioavailability.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[1]

    • Recommendation: Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. Molar ratios of drug to cyclodextrin typically range from 1:1 to 1:5.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[] Upon contact with water, the polymer dissolves, releasing the drug as fine, amorphous particles with enhanced solubility.

    • Recommendation: Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[3] The solid dispersion can be prepared by methods such as solvent evaporation, melt extrusion, or spray drying.[4]

  • Nanonization: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[1][5]

    • Recommendation: Techniques like wet milling or high-pressure homogenization can be used to produce nanosuspensions.[6] These nanosuspensions are typically stabilized with surfactants or polymers to prevent particle aggregation.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective.

    • Recommendation: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[][7]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione that contribute to its poor solubility?

A1: While specific experimental data for this compound is scarce, its structure suggests the following:

  • Aromaticity and Planarity: The large, planar anthraquinone core is highly hydrophobic, leading to strong intermolecular stacking in the solid state, which requires significant energy to disrupt for dissolution.

  • Hydrogen Bonding: The multiple hydroxyl groups can participate in intramolecular hydrogen bonding, which can reduce the availability of these groups to interact with water molecules. While they also allow for intermolecular hydrogen bonding with water, the overall hydrophobic nature of the molecule dominates.

Q2: Are there any known synonyms for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

A2: There are no widely recognized synonyms for this specific chemical structure found in the searched literature. It is important to verify the CAS number if available. Structurally similar, named compounds include Morindone and Cynodontin.[3]

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors:

  • Intended Application: For in vitro screening, co-solvents or cyclodextrin complexes are often sufficient. For in vivo studies, more advanced formulations like solid dispersions, nanosuspensions, or SEDDS may be necessary to improve bioavailability.

  • Required Concentration: The target concentration of the drug will dictate the level of solubility enhancement needed.

  • Stability of the Compound: Some methods, like melt extrusion, involve high temperatures that could degrade thermally labile compounds.

  • Available Equipment and Expertise: Techniques like nanosizing and spray drying require specialized equipment.

Q4: What are some potential pitfalls to be aware of when using these techniques?

A4:

  • Co-solvents: High concentrations can lead to cellular toxicity or interfere with assay results. Always run appropriate vehicle controls.

  • Cyclodextrins: Can have their own biological effects and may not be suitable for all applications. High concentrations can be nephrotoxic in vivo.

  • Supersaturation and Precipitation: Some methods, like solid dispersions, can generate a supersaturated solution that may precipitate over time. It's important to assess the kinetic solubility and stability of the formulation.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for enhancing the solubility of poorly soluble anthraquinone derivatives. The expected fold increase is a general estimate and will vary depending on the specific compound and experimental conditions.

StrategyMechanismCommon Excipients/MethodsExpected Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of acidic hydroxyl groups to form a more soluble salt.Alkaline buffers (e.g., phosphate, borate)2 - 50Simple, rapid, and cost-effective.Only applicable to ionizable compounds; risk of chemical instability at high pH.
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.DMSO, Ethanol, PEG 400, Propylene Glycol10 - 100Simple to prepare; suitable for early-stage screening.[5]Potential for in vitro toxicity and in vivo precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the drug molecule within the hydrophobic cavity of the cyclodextrin.HP-β-CD, SBE-β-CD, β-CD50 - 500High solubilization capacity; can improve stability.Potential for toxicity at high concentrations; competition with other molecules for the cavity.
Solid Dispersion Dispersion of the drug in a hydrophilic polymer matrix in an amorphous state.PVP K30, HPMC, PEG 6000100 - 1000Significant increase in dissolution rate and extent.[3]Can be physically unstable (recrystallization); requires specialized manufacturing techniques.
Nanonization Increased surface area due to particle size reduction to the nanometer scale.Wet Milling, High-Pressure Homogenization>1000Applicable to most poorly soluble drugs; enhances dissolution velocity.[6]Requires specialized equipment; potential for particle aggregation.
Self-Emulsifying Drug Delivery Systems (SEDDS) Formation of a fine oil-in-water emulsion upon dilution in aqueous media.Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol)>1000Enhances both solubility and permeability.[7]Complex formulation development; potential for GI side effects from surfactants.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)

  • Objective: To prepare a 1:1 molar ratio inclusion complex of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, HP-β-CD, Deionized water, Magnetic stirrer, 0.22 µm syringe filter.

  • Procedure:

    • Calculate the required mass of the compound and HP-β-CD for a 1:1 molar ratio.

    • Dissolve the calculated amount of HP-β-CD in a known volume of deionized water with gentle stirring.

    • Slowly add the powdered compound to the HP-β-CD solution while stirring continuously.

    • Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light.

    • After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The clear filtrate contains the water-soluble inclusion complex. Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione with PVP K30 at a 1:5 drug-to-polymer weight ratio.

  • Materials: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, PVP K30, Methanol (or another suitable volatile solvent), Rotary evaporator.

  • Procedure:

    • Weigh the required amounts of the compound and PVP K30.

    • Dissolve both the compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a dry film or powder is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be collected and stored in a desiccator. Characterize the solid state (amorphous vs. crystalline) using techniques like XRD or DSC.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Strategies cluster_advanced Advanced Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Compound pH_Adjust pH Adjustment Problem->pH_Adjust Tier 1 Co_Solvent Co-solvent Addition Problem->Co_Solvent Tier 1 Cyclodextrin Cyclodextrin Complexation pH_Adjust->Cyclodextrin Tier 2 (If Tier 1 Fails) Solid_Dispersion Solid Dispersion pH_Adjust->Solid_Dispersion Tier 2 (If Tier 1 Fails) Nanonization Nanonization pH_Adjust->Nanonization Tier 2 (If Tier 1 Fails) Outcome Soluble Formulation for Experimentation pH_Adjust->Outcome Success Co_Solvent->Cyclodextrin Tier 2 (If Tier 1 Fails) Co_Solvent->Solid_Dispersion Tier 2 (If Tier 1 Fails) Co_Solvent->Nanonization Tier 2 (If Tier 1 Fails) Co_Solvent->Outcome Success Cyclodextrin->Outcome Success Solid_Dispersion->Outcome Success Nanonization->Outcome Success

Caption: A logical workflow for addressing the poor solubility of the target compound.

cyclodextrin_mechanism Mechanism of Cyclodextrin Solubilization cluster_reactants Components cluster_process Complexation Process cluster_product Result Drug Hydrophobic Drug (Insoluble) Mix Mixing in Aqueous Solution Drug->Mix CD Cyclodextrin (Water Soluble) CD->Mix Complex Drug-Cyclodextrin Inclusion Complex (Water Soluble) Mix->Complex

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

References

optimizing reaction conditions for the synthesis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides generalized information for the synthesis of polyhydroxyanthraquinones, as a detailed, optimized protocol for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is not widely available in published literature. The principles and troubleshooting steps are based on common synthetic routes for structurally related compounds, such as Friedel-Crafts acylation and Diels-Alder reactions.[1][2][3] Researchers should adapt these recommendations to their specific starting materials and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing polyhydroxyanthraquinones?

A1: The two most prevalent methods are the Friedel-Crafts acylation and the Diels-Alder reaction.[1][2][4]

  • Friedel-Crafts Acylation: This involves the reaction of a substituted benzene derivative with a phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by cyclization in a strong acid.[3] This is a classical and often cost-effective approach.

  • Diels-Alder Reaction: This cycloaddition reaction typically involves a substituted naphthoquinone and a suitable diene.[2][5] It offers a high degree of control over regioselectivity under mild conditions.[5]

Q2: I am not getting my desired product. What could be the primary reason?

A2: Failure to form the desired product can stem from several factors:

  • Inactive Reagents: Starting materials, especially the Lewis acid catalyst in Friedel-Crafts reactions, may have degraded due to moisture.

  • Incorrect Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low, or decomposition may occur if it's too high.

  • Poorly Chosen Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. For Friedel-Crafts reactions, it should not compete with the substrate in reacting with the acylating agent.

  • Deactivated Aromatic Ring: In Friedel-Crafts reactions, if your aromatic precursor is too deactivated by electron-withdrawing groups, the reaction may not proceed.[6]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: The formation of isomers is a common challenge, especially in Friedel-Crafts acylations of substituted benzenes.[3]

  • Steric Hindrance: Bulky substituents on your aromatic ring or acylating agent can direct the substitution to less hindered positions.

  • Protecting Groups: Temporarily protecting certain positions on your starting materials can prevent reactions at those sites.

  • Alternative Synthetic Route: The Diels-Alder reaction often provides higher regioselectivity compared to Friedel-Crafts acylation, making it a valuable alternative for complex structures.[2]

Q4: The yield of my reaction is very low. What are the key parameters to optimize?

A4: To improve the yield, consider systematically optimizing the following conditions:

  • Catalyst Loading: In Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid is often required as it complexes with the product.[7] Ensure you are using an adequate amount.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A temperature study can reveal the ideal balance between reaction rate and prevention of side-product formation.

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polyhydroxyanthraquinones via a generalized Friedel-Crafts acylation route.

Issue Potential Cause(s) Recommended Solution(s)
No Reaction (Starting material recovered) 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Reaction temperature is too low.3. Aromatic ring is strongly deactivated.1. Use a fresh, unopened container of AlCl₃. Handle it under an inert atmosphere to prevent moisture contamination.2. Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor by TLC.3. Consider using a more reactive, less-substituted aromatic precursor or switch to a different synthetic route like a Diels-Alder reaction.
Low Product Yield 1. Insufficient amount of catalyst.2. Suboptimal reaction time or temperature.3. Inefficient work-up and purification.1. Increase the molar equivalents of the Lewis acid catalyst. Stoichiometric amounts are often necessary.[7]2. Perform a time-course study, taking aliquots at regular intervals to determine the point of maximum product formation.3. Optimize your extraction and chromatography procedures to minimize product loss.
Formation of Multiple Products/Isomers 1. Lack of regioselectivity in the Friedel-Crafts reaction.2. Migration of alkyl groups under acidic conditions.[3]3. Side reactions like polyacylation (less common as the product is deactivated).[6]1. Modify the starting materials with blocking or directing groups to favor the desired isomer.2. Use milder cyclization conditions (e.g., lower temperature, shorter reaction time) to minimize rearrangements.3. This is a key advantage of acylation over alkylation; if polyacylation occurs, ensure proper stoichiometry and reaction control.[6][8]
Product Decomposition (Dark, tarry reaction mixture) 1. Reaction temperature is too high.2. Strong acid used for cyclization is too concentrated or heated for too long.1. Run the reaction at a lower temperature, even if it requires a longer reaction time.2. Reduce the temperature of the cyclization step. Consider using polyphosphoric acid (PPA) as a milder alternative to oleum.
Difficulty in Purification 1. Products and by-products have similar polarities.2. Product is sparingly soluble in common chromatography solvents.1. Try different solvent systems for column chromatography. Derivatization of the hydroxyl groups (e.g., acetylation) can change the polarity, facilitating separation, followed by deprotection.2. Test a wider range of solvents for recrystallization.
Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data for optimizing a generic Friedel-Crafts acylation to produce a trihydroxy-methyl-anthraquinone. These are representative and should be adapted for specific experimental setups.

Table 1: Effect of Catalyst and Temperature on Acylation Step

EntryLewis AcidMolar EquivalentsTemperature (°C)Time (h)Conversion (%)
1AlCl₃2.140265
2AlCl₃2.160285
3AlCl₃2.180270 (Decomposition noted)
4AlCl₃3.060292
5FeCl₃2.160445

Table 2: Effect of Acid and Temperature on Cyclization Step

EntryCyclization AgentTemperature (°C)Time (h)Yield of Final Product (%)
14% Oleum95255
24% Oleum120240 (Charring observed)
3Conc. H₂SO₄95462
4Conc. H₂SO₄110465
5PPA130370

Experimental Protocols

Representative Protocol: Synthesis of a Polyhydroxyanthraquinone via Friedel-Crafts Acylation

This protocol is a generalized procedure and should be adapted with appropriate safety precautions.

Step 1: Friedel-Crafts Acylation

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the substituted phthalic anhydride (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add aluminum trichloride (AlCl₃, 2.1-3.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0°C for 15-20 minutes.

  • Add a solution of the substituted aromatic compound (e.g., a dimethoxytoluene, 1.0 eq) in the same dry solvent dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-60°C).[3] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoylbenzoic acid intermediate.

Step 2: Cyclization

  • Add the crude benzoylbenzoic acid intermediate to a flask containing a strong acid dehydrating agent (e.g., concentrated sulfuric acid, oleum, or polyphosphoric acid).

  • Heat the mixture (typically 95-130°C) with stirring.[3] Monitor the formation of the anthraquinone product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water or ice.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

Step 3: Purification and Demethylation (if necessary)

  • Purify the crude anthraquinone by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • If methoxy groups were used as protecting groups for hydroxyls, they can be cleaved using a reagent such as BBr₃ in a dry solvent like dichloromethane at low temperatures.

  • Following demethylation, perform an appropriate work-up and a final purification step (recrystallization or chromatography) to obtain the pure 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Combine Phthalic Anhydride & Solvent B Add AlCl3 at 0°C A->B C Add Aromatic Precursor B->C D Heat to Reflux & Monitor C->D E Quench with Acid/Ice D->E F Extract & Isolate Intermediate E->F G Dissolve Intermediate in Strong Acid F->G Crude Intermediate H Heat Mixture & Monitor G->H I Precipitate in Water H->I J Filter & Dry Crude Product I->J K Column Chromatography J->K Crude Anthraquinone L Demethylation (if required) K->L M Final Purification L->M N N M->N Final Product

Caption: General workflow for the synthesis of polyhydroxyanthraquinones.

Troubleshooting Logic

G Start Reaction Issue? NoProduct No Product / Low Yield Start->NoProduct Yield Issue Isomers Mixture of Isomers Start->Isomers Selectivity Issue Decomp Decomposition / Tar Start->Decomp Purity Issue CheckReagents Check Reagent Activity & Purity (especially AlCl3) NoProduct->CheckReagents ChangeRoute Consider Diels-Alder or use Protecting Groups Isomers->ChangeRoute LowerTemp Reduce Reaction Temperature Decomp->LowerTemp CheckConditions Optimize Temp, Time, & Catalyst Loading CheckReagents->CheckConditions MilderAcid Use Milder Cyclization Conditions (e.g., PPA) LowerTemp->MilderAcid

Caption: Decision tree for troubleshooting common synthesis problems.

References

minimizing degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

A1: Like many polyhydroxy-anthraquinones, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is susceptible to degradation from exposure to light (photodegradation), high temperatures, extreme pH conditions, and oxidizing agents. Moisture can also be a contributing factor to its instability.[1]

Q2: How should I properly store 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Store the compound locked up and away from incompatible materials such as strong oxidizing agents.[2][3]

Q3: What are the visible signs of degradation?

A3: Degradation may be indicated by a change in color of the solid compound or its solutions, a decrease in purity as determined by analytical methods (e.g., HPLC), or the appearance of additional peaks in the chromatogram.

Q4: Can I work with this compound on an open lab bench?

A4: It is advisable to minimize exposure to direct light. Use amber-colored glassware or wrap standard glassware in aluminum foil. Work efficiently to reduce the duration of light exposure. All handling should be performed in a well-ventilated area.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. Use of an inert gas overlay in the vial can also help.
Color change of the solution during the experiment Photodegradation or reaction with other components in the medium.Protect the experimental setup from light. Ensure all reagents and solvents are of high purity and free from oxidizing contaminants. Consider de-gassing solvents to remove dissolved oxygen.
Low recovery of the compound after an experimental procedure Adsorption to container surfaces or degradation due to temperature.Use silanized glassware to minimize adsorption. Avoid excessive heating. If heating is necessary, perform it for the shortest possible duration and under an inert atmosphere.
Appearance of unexpected byproducts in analytical runs Oxidative degradation or pH-mediated decomposition.Buffer the experimental medium to a neutral or slightly acidic pH. Avoid strongly basic conditions. Add antioxidants, such as ascorbic acid or α-tocopherol, if compatible with the experimental design.[4]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution

This protocol outlines the steps for preparing a stable standard solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione for analytical purposes.

Materials:

  • 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or DMSO)

  • Amber glass volumetric flasks and vials

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Accurately weigh the required amount of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a clean, dry weighing boat.

  • Transfer the compound to an amber volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the compound, sonicating briefly if necessary.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Mix the solution thoroughly by inversion.

  • If storing the solution, purge the headspace of the vial with an inert gas before sealing.

  • Store the solution at 2-8°C in the dark.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method to assess the stability of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione under specific experimental conditions.

Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A suitable gradient of two solvents, for example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Thermostatted autosampler and column compartment

Procedure:

  • Prepare a solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione at a known concentration in a suitable solvent.

  • Subject aliquots of the solution to the experimental conditions being tested (e.g., different temperatures, light exposure, pH values).

  • At specified time points, withdraw a sample and inject it into the HPLC system.

  • Monitor the chromatogram at the wavelength of maximum absorbance for the parent compound.

  • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the initial peak area (time zero).

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

Logical Workflow for Minimizing Degradation

G cluster_prep Preparation cluster_exp Experimentation A Start: Obtain Compound B Storage Conditions A->B Store in dark, cool, dry, inert atm. C Solution Preparation B->C Use amber glassware, high-purity solvents D Experimental Setup C->D Protect from light, control temp & pH E Analysis D->E Use validated analytical methods (e.g., HPLC) F Data Interpretation E->F Monitor for degradation peaks F->C Optimize conditions if degradation is observed G End: Stable Results F->G

Caption: A logical workflow for handling 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione to minimize degradation.

Potential Degradation Pathways

G A 1,4,5-Trihydroxy-2-methyl- 9,10-anthracenedione B Oxidation A->B C Photodegradation A->C D pH-mediated reaction A->D E Oxidized Products (e.g., quinone modifications) B->E F Photodimers or Cleavage Products C->F G Salt formation or Ring Opening D->G H Loss of Biological Activity E->H F->H G->H

Caption: Potential degradation pathways for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

References

Technical Support Center: Purification of Synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, a potent anthraquinone also known as Islandicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic Islandicin.

Problem 1: My final product is a mixture of regioisomers.

  • Symptom: You observe multiple spots on your Thin Layer Chromatography (TLC) plate with very similar Rf values, or your NMR spectrum shows duplicate peaks for aromatic protons and hydroxyl groups.

  • Likely Cause: The Friedel-Crafts acylation or Diels-Alder reaction step in your synthesis is not completely regioselective. In Friedel-Crafts reactions involving unsymmetrically substituted phthalic anhydrides, the acylation can occur at different positions on the aromatic ring, leading to the formation of structural isomers. For instance, in the synthesis of Islandicin, the isomeric impurity Catenarin (1,4,6-trihydroxy-3-methyl-9,10-anthracenedione) can be formed.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can influence regioselectivity. Experiment with different Lewis acids and their amounts to favor the desired isomer.

      • Temperature: Reaction temperature can significantly impact the formation of side products. Running the reaction at a lower temperature may increase the selectivity for the desired isomer, although it might require longer reaction times.

    • Purification Strategy: Column Chromatography

      • Stationary Phase: Silica gel is the most common stationary phase for the separation of anthraquinone isomers.

      • Mobile Phase: A gradient elution is often necessary to achieve good separation. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding ethyl acetate, acetone, or methanol. A common starting point is a hexane-ethyl acetate gradient.

      • Monitoring: Carefully monitor the fractions by TLC to identify and isolate the desired isomer.

    • Purification Strategy: Recrystallization

      • Solvent Selection: Finding a suitable solvent for selective recrystallization of one isomer from a mixture can be challenging but is highly effective if successful. Test a range of solvents of varying polarities. Common solvents for recrystallizing polyhydroxyanthraquinones include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane. The ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the isomeric impurity remains more soluble in the cold solvent.

Problem 2: My product contains unreacted starting materials or intermediates.

  • Symptom: Your TLC shows spots corresponding to the starting materials, or your NMR spectrum indicates the presence of signals from precursors.

  • Likely Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Reaction Optimization:

      • Reaction Time: Increase the reaction time and monitor the progress by TLC until the starting material spot disappears.

      • Temperature: Ensure the reaction is maintained at the optimal temperature. For some steps, gentle heating may be required.

      • Reagent Stoichiometry: Ensure all reagents are added in the correct stoichiometric ratios. An excess of one reagent may be necessary to drive the reaction to completion.

    • Purification Strategy: Extraction

      • An acidic or basic wash during the work-up can often remove unreacted starting materials. For example, unreacted phthalic anhydride can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.

    • Purification Strategy: Column Chromatography

      • Column chromatography is highly effective for separating the product from unreacted starting materials, which usually have significantly different polarities.

Problem 3: My product is dark-colored and appears to contain polymeric byproducts.

  • Symptom: The isolated solid is a dark, tarry substance, and the NMR spectrum is broad and poorly resolved.

  • Likely Cause: Polymerization or decomposition of starting materials or the product can occur, especially under harsh reaction conditions (e.g., high temperatures, strong acids).

  • Troubleshooting Steps:

    • Milder Reaction Conditions:

      • Lower the reaction temperature.

      • Use a milder Lewis acid or catalyst.

      • Reduce the reaction time.

    • Purification Strategy: Trituration/Washing

      • Triturating the crude product with a solvent in which the desired product is sparingly soluble but the polymeric impurities are soluble can be an effective first purification step.

    • Purification Strategy: Activated Charcoal

      • Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period and then filter it hot through a pad of celite. The charcoal can adsorb colored impurities and some polymeric material. Use charcoal sparingly, as it can also adsorb the desired product.

    • Purification Strategy: Column Chromatography

      • Polymeric materials will typically remain at the baseline of the silica gel column, allowing the desired product to be eluted.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthetic 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

A1: The most common impurities depend on the synthetic route.

  • Friedel-Crafts Route: Expect regioisomers such as Catenarin (1,4,6-trihydroxy-3-methyl-9,10-anthracenedione) and potentially Digitopurpone (1,3,8-trihydroxy-6-methyl-9,10-anthracenedione) if the starting materials are not carefully chosen. Incomplete demethylation or hydroxylation can also lead to impurities with methoxy or fewer hydroxyl groups.

  • Diels-Alder Route: Impurities can arise from the lack of regioselectivity in the cycloaddition step, leading to isomeric products. Incomplete aromatization of the initial adduct can also be a source of impurities.

Q2: How can I best monitor the purification process?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of your product from impurities. Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent if necessary. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity.

Q3: I have a mixture of Islandicin and Catenarin. What is the best way to separate them?

A3: Separation of these regioisomers is challenging due to their similar polarities.

  • Preparative HPLC: This is often the most effective method for separating closely related isomers. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.

  • Careful Column Chromatography: Meticulous column chromatography on silica gel with a very shallow solvent gradient can achieve separation. It may require multiple columns or recycling of mixed fractions.

  • Fractional Recrystallization: This can be attempted by carefully selecting a solvent system where the two isomers have slightly different solubilities. This method often requires multiple recrystallization cycles and can lead to significant product loss.

Q4: What is a good solvent system for recrystallizing 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione?

A4: Due to the multiple hydroxyl groups, Islandicin is a polar molecule.

  • Single Solvents: Ethanol, methanol, acetone, and ethyl acetate are good starting points.

  • Solvent Mixtures: A mixture of a good solvent (like ethanol or acetone) with a poor solvent (like water or hexane) can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow it to cool slowly to form crystals.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >95% (if impurities are significantly different in solubility)Simple, cost-effective, scalable.May not be effective for separating close isomers; potential for product loss in the mother liquor.
Column Chromatography >98%Highly effective for separating compounds with different polarities, including isomers.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Preparative HPLC >99%Excellent for separating very similar compounds like regioisomers.Expensive, not easily scalable for large quantities.

Experimental Protocols

Protocol 1: Recrystallization of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves readily at room temperature, it is not a good recrystallization solvent. If it is insoluble at room temperature, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography for Purification of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane or toluene). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Start Crude Synthesized Product Recrystallization Recrystallization Start->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Start->ColumnChrom Complex Mixture TLC TLC Recrystallization->TLC PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Isomer Separation ColumnChrom->TLC HPLC Analytical HPLC PrepHPLC->HPLC NMR NMR Spectroscopy TLC->NMR NMR->HPLC PureProduct Pure Product (>99%) HPLC->PureProduct

Caption: General workflow for the purification and analysis of synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Troubleshooting_Logic cluster_symptoms Identify Symptoms cluster_solutions Potential Solutions ImpureProduct Impure Product Isomers Regioisomers Present? ImpureProduct->Isomers StartingMaterials Unreacted Starting Materials? ImpureProduct->StartingMaterials Polymeric Dark & Tarry? ImpureProduct->Polymeric OptimizeReaction Optimize Reaction (Temp, Catalyst) Isomers->OptimizeReaction ColumnChrom Column Chromatography (Gradient Elution) Isomers->ColumnChrom PrepHPLC Preparative HPLC Isomers->PrepHPLC StartingMaterials->OptimizeReaction StartingMaterials->ColumnChrom Extraction Acid/Base Extraction StartingMaterials->Extraction Polymeric->OptimizeReaction Polymeric->ColumnChrom Charcoal Activated Charcoal Treatment Polymeric->Charcoal Recrystallize Recrystallization (Solvent Screening)

Caption: Troubleshooting decision tree for purifying synthesized 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

addressing inconsistencies in biological assay results with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during biological assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione and what are its known biological activities?

2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione is a trihydroxyanthraquinone that has been isolated from the roots of plants such as Rubia yunnanensis and Rubia cordifolia.[1] It has been investigated for several biological activities, including anticancer and anti-allergic properties. Specifically, it has been shown to inhibit IgE production and exhibit cytotoxic effects against various cancer cell lines.[2][3]

Q2: I am observing significant variability in the IC50 values of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione in my cytotoxicity assays. What could be the potential causes?

Inconsistencies in IC50 values for anthraquinone compounds can stem from several factors:

  • Compound Solubility: 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione has poor water solubility. Inadequate dissolution or precipitation of the compound in your cell culture medium can lead to inconsistent effective concentrations.

  • Stock Solution Stability: The stability of the compound in your chosen solvent for the stock solution (e.g., DMSO) can affect its potency over time. It is advisable to prepare fresh stock solutions or conduct stability studies.

  • Interaction with Assay Components: Anthraquinones can interact with components of the cell culture medium, such as serum proteins, which can reduce the bioavailable concentration of the compound.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the compound due to differences in their genetic makeup and expression of drug metabolizing enzymes.[3]

  • Assay-Specific Interference: Some anthraquinones have been reported to interfere with certain assay readouts, such as those that rely on fluorescence or absorbance measurements.

Q3: What is the recommended solvent for preparing stock solutions of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione?

Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of anthraquinones. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).

Q4: How can I improve the solubility of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione in my aqueous assay buffer?

To improve solubility in aqueous buffers, you can try the following:

  • Use of a co-solvent: A small percentage of a water-miscible organic solvent, such as ethanol or DMSO, can be included in the final assay buffer, provided it does not interfere with the assay.

  • pH adjustment: The solubility of phenolic compounds like 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione can be pH-dependent. However, ensure the chosen pH is compatible with your biological system.

  • Use of solubilizing agents: Non-ionic surfactants or cyclodextrins can be explored to enhance aqueous solubility, but their potential effects on the biological assay must be carefully evaluated.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Cytotoxicity Assays

Symptoms:

  • High standard deviations between replicate wells.

  • Inconsistent dose-response curves across experiments.

Possible Causes and Solutions:

Cause Troubleshooting Step
Compound Precipitation Visually inspect the treatment media for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Consider a brief sonication of the stock solution before dilution.
Inaccurate Pipetting Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in results.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration.
Issue 2: No Biological Activity Observed

Symptoms:

  • The compound does not show the expected cytotoxic or inhibitory effect even at high concentrations.

Possible Causes and Solutions:

Cause Troubleshooting Step
Compound Degradation Verify the integrity of your compound stock. If possible, analyze the stock solution by HPLC or mass spectrometry. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Review the experimental protocol to ensure all parameters (e.g., incubation time, cell type, reagent concentrations) are appropriate for detecting the expected biological activity.
Cell Line Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines.
Interaction with Serum If using serum-containing medium, consider performing the assay in serum-free or reduced-serum conditions to assess if serum proteins are binding to the compound and reducing its bioavailability.

Data Presentation

Table 1: Cytotoxicity of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione (Compound 2) and other Anthraquinone Derivatives against Various Cancer Cell Lines. [3]

CompoundSK-MEL-5 (IC50 in µM)B16F10 (IC50 in µM)MCF7 (IC50 in µM)MDA-MB-231 (IC50 in µM)MDCK (Normal Cell Line, IC50 in µM)
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone 79.96 ± 1.1446.75 ± 1.3967.89 ± 1.0258.76 ± 0.98168.76 ± 0.61
Alizarin (Compound 3) 98.79 ± 2.1048.64 ± 0.3378.98 ± 1.5465.43 ± 1.21199.32 ± 1.88
Xanthopurpurin (Compound 4) 23.71 ± 1.7119.87 ± 0.9821.65 ± 0.8714.65 ± 1.4567.89 ± 1.02
Lucidin-ω-methyl ether (Compound 5) 42.79 ± 1.3229.87 ± 1.0132.76 ± 1.1113.03 ± 0.3379.01 ± 0.03

Data is presented as mean ± standard deviation.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-1,3,6-trihydroxy-9,10-anthracenedione in DMSO. Prepare serial dilutions of the compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis stock_solution Prepare Stock Solution (in DMSO) serial_dilutions Prepare Serial Dilutions (in Culture Medium) stock_solution->serial_dilutions cell_treatment Treat Cells with Compound Dilutions serial_dilutions->cell_treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->cell_treatment incubation Incubate for 48 hours cell_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Calculate IC50 Value read_absorbance->data_analysis troubleshooting_logic outcome outcome check check start Inconsistent Results? solubility Is Compound Soluble? start->solubility stability Is Stock Solution Stable? solubility->stability Yes check_solubility Check Solubility (Microscopy, Sonication) solubility->check_solubility No assay_interference Assay Interference? stability->assay_interference Yes check_stability Prepare Fresh Stock Store Properly stability->check_stability No check_interference Run Compound-only Control assay_interference->check_interference Yes outcome_valid Results are Valid assay_interference->outcome_valid No outcome_resolve Issue Resolved check_solubility->outcome_resolve Resolved check_stability->outcome_resolve Resolved check_interference->outcome_resolve Resolved

References

Validation & Comparative

A Comparative Efficacy Analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Other Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, also known as Cynodontin, with other structurally related anthraquinones. The following sections detail available quantitative data, experimental methodologies, and known signaling pathways to facilitate an objective evaluation of its therapeutic potential.

Quantitative Efficacy Data

The biological activities of anthraquinones are diverse, with demonstrated efficacy in antifungal, antibacterial, and anticancer applications. The substitution pattern on the core anthraquinone structure significantly influences this activity.

Antifungal Activity

Cynodontin has demonstrated potent antifungal properties against several plant pathogenic fungi. A comparative study revealed its efficacy to be comparable to the commercial fungicide dicloran against specific fungal strains. Notably, other common anthraquinones, emodin and chrysophanol, showed no significant antifungal activity in the same study, highlighting the importance of the specific hydroxylation and methylation pattern of Cynodontin.[1]

CompoundSclerotinia minor (ED₅₀ µg/mL)Sclerotinia sclerotiorum (ED₅₀ µg/mL)Botrytis cinerea (ED₅₀ µg/mL)Verticillium dahliae (ED₅₀ µg/mL)
Cynodontin (1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione) 4.31 5.52 5.25 Moderately active
EmodinInactiveInactiveInactiveInactive
ChrysophanolInactiveInactiveInactiveInactive
Dicloran (Commercial Fungicide)Comparable to CynodontinComparable to CynodontinComparable to CynodontinNot Reported
Carbendazim (Commercial Fungicide)Comparable to CynodontinComparable to CynodontinComparable to CynodontinNot Reported
Anticancer and Antibacterial Activity

Anticancer Cytotoxicity of Various Anthraquinones

CompoundCancer Cell LineIC₅₀ (µM)
Aloe-emodinMDA-MB-46819.2
Aloe-emodinSK-BR-326.5
EmodinPC330
1,3-dihydroxy-9,10-anthraquinone derivative (15)HepG21.23
1,3-dihydroxy-9,10-anthraquinone derivative (16)MCF-7Not specified, but active
Anthraquinone-thiosemicarbazone derivative (34)K5622.17
Anthraquinone-thiosemicarbazone derivative (35)K5622.35
1-azabenzanthrone analogue (39)AGS1.5
1-azabenzanthrone analogue (40)AGS3.3

Antibacterial Activity of Various Anthraquinones

CompoundBacterial StrainMIC (µg/mL)
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone (48)MRSA (CGMCC 1.12409)7.8
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone (48)MRSA (ATCC 43300)3.9
EmodinMRSA2524
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Staphylococcus aureus62.5
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Staphylococcus epidermidis15.62
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Bacillus subtilis62.5
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Aspergillus niger7.81
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Aspergillus flavus3.90

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the efficacy of anthraquinones.

Antifungal Activity Assay (Agar Dilution Method)

This protocol is based on the methodology used to determine the antifungal efficacy of Cynodontin.

  • Preparation of Fungal Cultures: Fungal isolates are maintained on potato dextrose agar (PDA) plates. For the assay, mycelial plugs are taken from the actively growing edge of a fresh culture.

  • Preparation of Test Plates: A stock solution of the test compound (e.g., Cynodontin) is prepared in a suitable solvent (e.g., acetone). A series of dilutions are made and added to molten PDA to achieve the desired final concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate containing a different concentration of the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of fungal growth is measured at regular intervals until the growth in the control plate (without the test compound) reaches the edge of the plate.

  • Calculation of ED₅₀: The effective dose that inhibits 50% of the fungal growth (ED₅₀) is calculated by comparing the growth in the treated plates to the control plate.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test anthraquinone compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: The test anthraquinone is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Cynodontin) have not been extensively elucidated in the available literature. However, the known mechanisms of action of other anthraquinones provide a framework for its potential biological effects. Many anthraquinones exert their anticancer effects by inducing apoptosis (programmed cell death).

Hypothesized Apoptosis Induction Pathway

A plausible mechanism for the anticancer activity of hydroxylated and methylated anthraquinones involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be investigated using techniques like Western blotting to detect key apoptotic markers.

Apoptosis_Pathway cluster_stimulus External/Internal Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome Anthraquinone Anthraquinone Bcl2 Bcl-2 (Anti-apoptotic) Anthraquinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Anthraquinone->Bax Activates Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits release Bax->Cytochrome_c Promotes release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by anthraquinones.

Experimental Workflow for Apoptosis Analysis

The involvement of the apoptotic pathway can be confirmed by analyzing the expression of key proteins using Western blotting.

Western_Blot_Workflow start Cancer Cells Treated with Anthraquinone protein_extraction Protein Extraction start->protein_extraction protein_quantification Protein Quantification (e.g., BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE (Protein Separation) protein_quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibodies (e.g., anti-Caspase-3, anti-PARP) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Protein Bands detection->analysis

Caption: Workflow for Western blot analysis of apoptotic markers.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.[2][3][6][7]

References

Comparative Guide to the Analytical Method Validation for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with UV detection, which is a common and reliable method for the analysis of anthraquinones.[1][2][3][4][5] The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Comparative Performance Data

The following tables summarize typical performance characteristics of validated HPLC methods for various anthraquinones. This data can serve as a benchmark when developing and validating a method for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Rhein12.5 - 200> 0.9998Not ReportedNot Reported[4]
Emodin12.5 - 200> 0.99990.07 - 0.110.20 - 0.34[1][4]
Chrysophanol12.5 - 200> 0.99980.07 - 0.110.20 - 0.34[1][4]
PhyscionNot Specified> 0.9990.07 - 0.110.20 - 0.34[1]
Alizarin0.1 - 50> 0.980.008 - 0.0100.029 - 0.035[2]
Rubiadin0.1 - 50> 0.980.008 - 0.0100.029 - 0.035[2]
5,15-Dimethylmorindol0.1 - 50> 0.9991.0 - 20.0 ngNot Reported[2]

Table 2: Accuracy and Precision

CompoundConcentration LevelsRecovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Reference
Rhein3 levels100.3 - 100.5< 5< 5[4]
Emodin3 levels94 - 117< 5< 5[2][4]
Chrysophanol3 levels100.3 - 100.5< 5< 5[4]
5,15-Dimethylmorindol3 concentrations83.0 - 93.3< 5.3< 5.3[2]

Experimental Protocols

Below are generalized, yet detailed, experimental protocols for the key validation experiments based on common practices for anthraquinone analysis.

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Method:

    • Prepare blank samples (matrix without the analyte) and samples spiked with 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and known related substances or potential impurities.

    • Analyze these samples using the proposed HPLC method.

    • Compare the chromatograms to ensure that the peak for the analyte is free from interference from other components. Peak purity analysis using a Diode Array Detector (DAD) is recommended.

2. Linearity and Range

  • Objective: To establish the relationship between the concentration of the analyte and the analytical signal and to determine the concentration range over which this relationship is linear.

  • Method:

    • Prepare a stock solution of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione of known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be greater than 0.999.[1]

3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Method:

    • Prepare placebo samples (matrix) spiked with known concentrations of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • The mean recovery should typically be within 98-102%.

4. Precision (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Method:

    • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be evaluated.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the results from the different days/analysts/instruments should be calculated.

    • The RSD for precision studies should typically be less than 2%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Method:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope (S) of the calibration curve.

      • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Method:

    • Introduce small variations to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Composition of the mobile phase (e.g., ± 2% organic content)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).

Visualizations

Workflow for Analytical Method Validation

G Workflow of Analytical Method Validation cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Technique (e.g., HPLC) define_scope->select_method prepare_materials Prepare Reference Standards and Samples select_method->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range prepare_materials->linearity accuracy Accuracy (Recovery) prepare_materials->accuracy precision Precision (Repeatability & Intermediate) prepare_materials->precision robustness Robustness prepare_materials->robustness data_analysis Analyze and Interpret Data specificity->data_analysis lod_loq LOD & LOQ linearity->lod_loq linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report G Comparison of Analytical Method Parameters cluster_main cluster_technique Analytical Technique cluster_performance Performance Characteristics cluster_application Primary Application HPLC_UV HPLC-UV Specificity Specificity HPLC_UV->Specificity Good Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Moderate Precision Precision (RSD%) HPLC_UV->Precision High Accuracy Accuracy (Recovery %) HPLC_UV->Accuracy High QC Routine Quality Control HPLC_UV->QC LC_MS LC-MS LC_MS->Specificity Excellent LC_MS->Sensitivity Very High LC_MS->Precision High LC_MS->Accuracy High Research Metabolite Identification & Research LC_MS->Research

References

A Comparative Analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Chrysophanol in Cancer Cell Cytotoxicity and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two anthraquinone compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (also known as Islandicin) and Chrysophanol (1,8-dihydroxy-3-methyl-anthraquinone), focusing on their efficacy in a specific in vitro assay: the induction of cytotoxicity and apoptosis in cancer cells. This comparison synthesizes available experimental data to highlight the compounds' mechanisms of action and potential as anticancer agents.

Executive Summary

Both Islandicin and Chrysophanol are naturally occurring anthraquinone derivatives that have demonstrated cytotoxic effects against various cancer cell lines. Chrysophanol has been extensively studied, with a well-documented ability to induce apoptosis through the modulation of key signaling pathways, including NF-κB, Akt, and MAPK. In contrast, detailed mechanistic studies and direct comparative cytotoxicity data for Islandicin are less abundant. However, research on structurally similar anthraquinones suggests that Islandicin may also induce apoptosis via a mitochondria-mediated pathway. This guide presents the available quantitative data, experimental protocols, and known signaling pathways to facilitate a comparative understanding of these two compounds.

Data Presentation: Cytotoxicity in Cancer Cell Lines

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Chrysophanol in various cancer cell lines. Direct comparative IC50 data for Islandicin in the same cell lines is limited in the public domain. One study by Tietze et al. reportedly compared derivatives of both compounds in A549 human lung carcinoma cells, suggesting a basis for their comparable cytotoxic potential.

CompoundCell LineAssayIC50 (µM)Reference
Chrysophanol HT-29 (colorectal)MTT> 40[1]
A549 (lung)Not SpecifiedED50: 11.6 (analogue)[2]
HL-60 (leukemia)Not Specified311 nM (analogue)[2]
HL-60/VINC (vincristine-resistant leukemia)Not Specified1012 nM (analogue)[2]
HL-60/DX (doxorubicin-resistant leukemia)Not Specified667 nM (analogue)[2]
Islandicin A549 (lung)Not SpecifiedED50 data for analogues exist but specific values for the parent compound are not readily available in the searched literature.[2]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Islandicin or Chrysophanol and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Islandicin or Chrysophanol for the designated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanisms of Action

Chrysophanol-Induced Apoptosis

Chrysophanol has been shown to induce apoptosis in various cancer cell lines through the modulation of multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway . By preventing the activation of NF-κB, Chrysophanol downregulates the expression of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the mitochondrial apoptotic cascade. This involves the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.

Furthermore, Chrysophanol has been reported to influence the PI3K/Akt and MAPK signaling pathways , which are critical for cell survival and proliferation. Inhibition of these pathways by Chrysophanol contributes to its pro-apoptotic effects.

Chrysophanol_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chrysophanol Chrysophanol PI3K PI3K Chrysophanol->PI3K Akt Akt Chrysophanol->Akt NFkB NF-κB Chrysophanol->NFkB MAPK MAPK Chrysophanol->MAPK PI3K->Akt Akt->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Apoptosis Apoptosis Caspases->Apoptosis

Caption: Chrysophanol-induced apoptosis signaling pathway.

Potential Apoptotic Pathway of Islandicin

While direct experimental evidence for the apoptotic signaling pathway of Islandicin is limited, studies on the structurally similar anthraquinone, 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), provide a plausible model. MTA has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway .[3] This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytosol.[3] Cytochrome c then activates a cascade of caspases, resulting in the execution of apoptosis.[3]

Furthermore, MTA was found to cause G2/M phase cell cycle arrest through the p53/p21/Cdc2-cyclin B1 signaling pathway .[3] Upregulation of p53 and p21 leads to the inhibition of the Cdc2-cyclin B1 complex, which is essential for the G2/M transition, thereby halting cell cycle progression.[3] It is hypothesized that Islandicin may exert its cytotoxic effects through a similar mechanism, a premise that warrants further experimental validation.

Islandicin_Apoptosis_Workflow cluster_cell Cancer Cell Islandicin Islandicin (Hypothesized) p53 p53 Islandicin->p53 Bax Bax Islandicin->Bax p21 p21 p53->p21 Cdc2_CyclinB1 Cdc2-Cyclin B1 p21->Cdc2_CyclinB1 G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bax->Mitochondria Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic workflow for Islandicin.

Conclusion

Both 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione (Islandicin) and Chrysophanol exhibit potential as anticancer agents by inducing cytotoxicity and apoptosis in cancer cells. Chrysophanol's mechanisms of action are more extensively characterized, involving the inhibition of pro-survival signaling pathways like NF-κB, PI3K/Akt, and MAPK. While direct comparative and mechanistic data for Islandicin are scarce, its structural similarity to other bioactive anthraquinones suggests it may also induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest.

For drug development professionals, this guide underscores the therapeutic potential of these anthraquinone scaffolds. However, it also highlights a critical data gap for Islandicin. Future research should focus on direct, parallel comparisons of Islandicin and Chrysophanol in a panel of cancer cell lines to definitively establish their relative potencies and to elucidate the specific signaling pathways modulated by Islandicin. Such studies are essential for advancing our understanding of these compounds and their potential clinical applications.

References

in vivo validation of the in vitro activity of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of Emodin, a naturally occurring anthraquinone, with standard chemotherapeutic agents. The following sections present supporting experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) has demonstrated significant anticancer properties in a variety of cancer cell lines in vitro. These effects, primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, have been validated in preclinical in vivo models. This guide compares the efficacy of Emodin against established chemotherapy drugs, Doxorubicin for breast cancer and Sorafenib for liver cancer, providing a data-driven overview for researchers in oncology and drug development.

In Vitro Activity: Emodin vs. Standard Chemotherapeutics

The in vitro cytotoxic effects of Emodin, Doxorubicin, and Sorafenib have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound Cancer Type Cell Line IC50 (µM) Reference
EmodinBreast CancerMCF-725 - 100[1][2]
EmodinBreast CancerMDA-MB-231~25[3]
DoxorubicinBreast CancerMCF-72.5 - 8.3[4][5]
DoxorubicinBreast CancerMDA-MB-2316.6[4]
EmodinLiver CancerHepG220.9 - 41.3[6][7]
EmodinLiver CancerBEL-740446.7 - 113.5[6]
SorafenibLiver CancerHepG24.65 - 8.51[8][9]
SorafenibLiver CancerHuh77.11 - 17.11[9]

In Vivo Validation: Tumor Growth Inhibition

Preclinical studies using murine xenograft models have substantiated the anticancer effects of Emodin observed in vitro. These studies are crucial for assessing the therapeutic potential of a compound in a living organism.

Compound Cancer Type Animal Model Dosing Regimen Tumor Growth Inhibition Reference
EmodinBreast CancerNude mice with MDA-MB-231 xenografts40 mg/kg, i.p.Significant inhibition of lung metastasis[10][11]
Aloe-emodinBreast CancerBALB/c nude mice with SkBr3 xenografts12.5, 25, 50 mg/kg, i.p.Dose-dependent reduction in tumor size and weight[12]
DoxorubicinBreast CancerNude mice with MDA-MB-468LN xenograftsNot specifiedDelayed tumor progression by ~10 weeks[13]
DoxorubicinBreast CancerC57BL/6 mice with E0117 xenograftsNot specified40% greater tumor growth inhibition than free DOX (when loaded in nanoparticles)[14]
EmodinPancreatic CancerMice with pancreatic tumor cell inoculation40 mg/kg, oralSignificantly decreased tumor weight and metastasis[15]
SorafenibLiver CancerNude mice with HLE xenografts25 mg/kg, gavage49.3% inhibition of tumor growth[16]
SorafenibLiver CancerH22-bearing liver cancer xenograft murine model9 mg/kg, i.v. (in LNS)Significantly higher antitumor efficacy than oral Sorafenib[17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Emodin_Signaling_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis Emodin Emodin AKT AKT Emodin->AKT inhibits CyclinB1 Cyclin B1 Emodin->CyclinB1 inhibits CDC2 CDC2 Emodin->CDC2 inhibits Bax Bax Emodin->Bax upregulates Bcl2 Bcl-2 Emodin->Bcl2 downregulates MMP2 MMP-2 Emodin->MMP2 inhibits MMP9 MMP-9 Emodin->MMP9 inhibits mTOR mTOR AKT->mTOR activates G2M G2/M Arrest Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis

Caption: Emodin's multifaceted anticancer mechanism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture Cancer Cell Culture (e.g., MCF-7, HepG2) Treatment Treatment with Emodin or Alternative Drug CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT WB Western Blot for Apoptotic Proteins Treatment->WB Xenograft Murine Xenograft Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation Xenograft->TumorInoculation DrugAdmin Drug Administration (i.p., oral) TumorInoculation->DrugAdmin TumorMeasurement Tumor Volume/Weight Measurement DrugAdmin->TumorMeasurement Toxicity Toxicity Assessment DrugAdmin->Toxicity

Caption: Workflow for anticancer drug evaluation.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of Emodin or the alternative drug for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot for Apoptosis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Murine Xenograft Model

This in vivo model is used to assess the antitumor efficacy of a compound.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.[20]

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize mice into treatment groups and administer Emodin or the alternative drug via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the specified dosing regimen.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Monitor animal body weight and general health throughout the study to assess toxicity.[20]

References

A Comparative Spectroscopic Analysis of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and Structurally Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, commonly known as Chrysophanol. For a thorough comparison, this guide includes spectroscopic data for two structurally similar and medicinally relevant anthraquinones: Emodin and Physcion. The data presented herein, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are essential for the identification, characterization, and purity assessment of these compounds in research and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Chrysophanol, Emodin, and Physcion, allowing for a direct comparison of their characteristic spectral features.

Table 1: UV-Visible Absorption Maxima (λmax)

CompoundSolventλmax (nm)
Chrysophanol Ethanol/Methanol225, 257, 277, 287, 428[1]
Emodin Ethanol/Methanol222, 252, 265, 289, 437[2][3]
Physcion Not Specified224, 251, 265, 287, 438

Table 2: Characteristic FT-IR Absorption Bands (cm-1)

Functional GroupChrysophanolEmodinPhyscion
O-H Stretching (phenolic) ~3420 (broad)3241 - 3717 (broad)Not Specified
C=O Stretching (quinone) ~1675, ~1630~1666Not Specified
C=C Stretching (aromatic) Not Specified~1479, ~1273Not Specified

Table 3: 1H-NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonChrysophanolEmodinPhyscion
-CH3 2.45 (s)2.38 (s)2.44 (s)
H-2 -7.10 (d)-
H-3 7.08 (s)--
H-4 7.67 (d)6.55 (d)7.08 (s)
H-5 -7.40 (d)7.37 (s)
H-6 7.80 (t)--
H-7 7.63 (d)7.05 (d)7.64 (d)
1-OH 12.11 (s)Not Specified12.12 (s)
8-OH 12.01 (s)Not Specified12.32 (s)
-OCH3 --3.94 (s)

s = singlet, d = doublet, t = triplet. Data for Emodin is in DMSO-d6[4].

Table 4: 13C-NMR Chemical Shifts (δ, ppm) in CDCl3

CarbonChrysophanolEmodinPhyscion
-CH3 22.321.522.2
C-1 162.4161.4162.6
C-2 124.5120.4148.5
C-3 149.3124.1121.3
C-4 121.3108.8108.2
C-4a 133.2132.7136.9
C-5 119.9107.9110.2
C-6 136.9148.2165.3
C-7 124.3165.5106.9
C-8 162.7135.0166.8
C-8a 115.8113.2113.7
C-9 192.5181.2190.8
C-9a 113.7108.7115.9
C-10 182.0189.6182.2
C-10a 133.6Not Specified133.2
-OCH3 --56.1

Data for Emodin is in DMSO-d6[4].

Table 5: Mass Spectrometry Data (m/z)

IonChrysophanolEmodinPhyscion
[M+H]+ 255271285
[M-H]- 253269283
Molecular Weight 254.24270.24284.26[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the analyte is prepared by accurately weighing approximately 1 mg of the solid compound and dissolving it in a suitable solvent (e.g., spectroscopic grade methanol or ethanol) in a 10 mL volumetric flask. Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 a.u.).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The sample cuvette is then filled with the diluted solution, and the absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4] The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2][6]

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm-1. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition: The sample tube is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For 1H-NMR, a single pulse experiment is typically performed. For 13C-NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance sensitivity. The resulting Free Induction Decay (FID) is then Fourier-transformed to obtain the NMR spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. For positive ion mode, a small amount of formic acid may be added to facilitate protonation. For negative ion mode, a weak base like ammonium hydroxide may be added.[7]

  • Instrumentation: An ESI-mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution/Pelletizing Dissolution/Pelletizing Sample->Dissolution/Pelletizing Appropriate Solvent/ Matrix Prepared_Sample Prepared_Sample Dissolution/Pelletizing->Prepared_Sample UV_Vis UV_Vis Prepared_Sample->UV_Vis FT_IR FT_IR Prepared_Sample->FT_IR NMR NMR Prepared_Sample->NMR MS MS Prepared_Sample->MS UV_Vis_Data UV_Vis_Data UV_Vis->UV_Vis_Data Absorption Spectrum FT_IR_Data FT_IR_Data FT_IR->FT_IR_Data Vibrational Spectrum NMR_Data NMR_Data NMR->NMR_Data Chemical Shifts & Coupling Constants MS_Data MS_Data MS->MS_Data Mass-to-Charge Ratio Structural_Elucidation Structural_Elucidation UV_Vis_Data->Structural_Elucidation FT_IR_Data->Structural_Elucidation NMR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Objective Analysis

The spectroscopic data presented in this guide highlight the key structural similarities and differences among Chrysophanol, Emodin, and Physcion.

  • UV-Vis Spectroscopy: All three compounds exhibit similar UV-Vis absorption profiles with multiple bands, which is characteristic of the anthraquinone chromophore. The slight variations in the λmax values are attributable to the different substitution patterns on the anthraquinone core.

  • FT-IR Spectroscopy: The FT-IR spectra of these compounds are dominated by strong absorptions corresponding to the hydroxyl and quinone carbonyl groups. The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding.

  • NMR Spectroscopy: 1H and 13C-NMR spectroscopy are particularly powerful for distinguishing between these isomers. The number of signals, their chemical shifts, and splitting patterns in the 1H-NMR spectra provide detailed information about the substitution on the aromatic rings. For instance, the presence of a methoxy signal in the 1H and 13C-NMR spectra is a clear identifier for Physcion. The chemical shifts of the aromatic protons and carbons are sensitive to the positions of the hydroxyl and methyl groups, allowing for unambiguous structural elucidation.

  • Mass Spectrometry: Mass spectrometry provides the molecular weight of each compound, which is a fundamental piece of information for identification. The different molecular weights of Chrysophanol (254.24 g/mol ), Emodin (270.24 g/mol ), and Physcion (284.26 g/mol ) allow for their clear differentiation.

References

A Comparative Guide to the Bioactivity of Anthraquinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental data and mechanisms of action of prominent anthraquinones, providing a comparative framework for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Introduction: 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione is a member of the anthraquinone family, a class of aromatic compounds with a core 9,10-anthracenedione skeleton. While specific experimental data for this particular molecule is limited in publicly accessible literature, a wealth of research on structurally similar anthraquinones provides a strong basis for understanding its potential biological activities. This guide offers a comprehensive comparison of the experimental data, protocols, and signaling pathways of well-characterized anthraquinones such as Emodin, Aloe-emodin, and Rhein, which serve as valuable benchmarks for researchers and drug development professionals interested in 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione and other novel derivatives.

Comparative Analysis of Biological Activity

The biological activities of anthraquinones are diverse, with many exhibiting significant anticancer and antimicrobial properties. The following tables summarize key experimental data for prominent anthraquinones, offering a comparative perspective on their efficacy.

Anticancer Activity: In Vitro Cytotoxicity

The cytotoxic effects of various anthraquinones have been extensively studied across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.

CompoundCancer Cell LineIC50 (µM)Reference
Emodin PC3 (Prostate)30[1]
BGC-823 (Gastric)2.79[2]
HepG2 (Liver)4.12[2]
Aloe-emodin H460 (Lung)~40[2]
Rhein AGS (Gastric)Not specified, but showed significant apoptosis[3]
MGC803 (Gastric)Not specified, but showed significant apoptosis[3]
Anthraquinone Derivative 26 BGC (Gastric)4.02[2]
Anthraquinone-thiosemicarbazone 34 K562 (Leukemia)2.17[2]
Anthraquinone-thiosemicarbazone 35 K562 (Leukemia)2.35[2]
Quaternary ammonium salt of anthraquinone 55 A375 (Melanoma)1.39[2]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4) PC3 (Prostate)4.65[1]
Xanthopurpurin (Compound 4) MDA-MB-231 (Breast)14.65 ± 1.45[4]
Lucidin-ω-methyl ether (Compound 5) MDA-MB-231 (Breast)13.03 ± 0.33[4]
Antimicrobial Activity

Several anthraquinones have demonstrated efficacy against a variety of microbial pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Emodin Staphylococcus aureus (MRSA)4[5]
Pseudomonas putida25.0 (µM)[6]
Mycobacterium tuberculosis12.5[6]
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone (48) Staphylococcus aureus (MRSA, CGMCC 1.12409)7.8[6]
Staphylococcus aureus (MRSA, ATCC 43300)3.9[6]
Vibrio rotiferianus15.6 - 62.5[6]
Vibrio vulnificus15.6 - 62.5[6]
Vibrio campbellii15.6 - 62.5[6]
2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) Not specified, but showed inhibitory activity[7]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of the biological activity of chemical compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.[4]

Signaling Pathways and Mechanisms of Action

Anthraquinones exert their biological effects by modulating various cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis Induction Workflow

The following diagram illustrates a generalized workflow for investigating the induction of apoptosis by an anthraquinone compound.

A Cancer Cell Culture B Treatment with Anthraquinone A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D G Data Analysis and Interpretation C->G E Western Blot for Apoptosis Markers (e.g., Caspases, Bcl-2 family) D->E F Analysis of Signaling Pathways (e.g., PI3K/Akt, MAPK) E->F F->G

Caption: Experimental workflow for apoptosis induction studies.

Key Signaling Pathways Modulated by Anthraquinones

Several signaling pathways are commonly implicated in the anticancer effects of anthraquinones like Emodin, Aloe-emodin, and Rhein.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Emodin has been shown to negatively affect this pathway, contributing to its pro-apoptotic effects. Aloe-emodin may also exert its therapeutic effects by modulating the PI3K/Akt pathway.

Emodin Emodin PI3K PI3K Emodin->PI3K inhibits Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes

Caption: Inhibition of the PI3K/Akt pathway by Emodin.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses and can trigger apoptosis. Rhein has been shown to induce apoptosis by regulating the p38/MAPK signaling pathway.[3] Novel anthraquinone compounds can also induce apoptosis via the Reactive Oxygen Species (ROS)/JNK pathway.

Rhein Rhein p38_MAPK p38/MAPK Rhein->p38_MAPK activates Apoptosis Apoptosis p38_MAPK->Apoptosis induces Aloe_emodin Aloe-emodin Wnt Wnt Aloe_emodin->Wnt inhibits beta_catenin β-catenin Wnt->beta_catenin stabilizes Gene_Transcription Target Gene Transcription beta_catenin->Gene_Transcription activates Proliferation Cell Proliferation & Metastasis Gene_Transcription->Proliferation

References

Safety Operating Guide

Precautionary Disposal Protocol for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous, uncharacterized solid chemicals in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review the SDS from the chemical supplier if available.

This guide provides essential safety and logistical information for the proper disposal of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione, treating it as a hazardous chemical as a precautionary measure.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).[1][4][5] Inspect gloves for any tears or punctures before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][3]

  • Footwear: Wear closed-toe shoes.[1][5]

  • Respiratory Protection: If there is a risk of generating dust, work in a fume hood or wear a respirator.[3][4][6]

Handling Precautions:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][7][8]

  • Avoid creating dust when handling the solid material.[9]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5][10]

Step-by-Step Disposal Protocol

Treat 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione as hazardous waste. Do not dispose of it in the regular trash or down the drain.

  • Containment:

    • Carefully sweep or scoop the solid waste into a designated hazardous waste container. Use tools that will not generate dust, such as a soft brush and dustpan.[11][12]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[13] Glass or high-density polyethylene (HDPE) containers are generally suitable for organic solids.[14]

    • Do not mix this waste with other incompatible chemicals.[13]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[11][13]

    • The label must include the full chemical name: "1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione". Do not use abbreviations or chemical formulas.[13]

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[13]

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

    • Utilize secondary containment, such as a tray or bin, to catch any potential leaks.[10]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

  • Decontamination:

    • Thoroughly decontaminate any tools or surfaces that came into contact with the chemical using an appropriate solvent, followed by soap and water.

    • Collect any cleaning materials (e.g., contaminated wipes, paper towels) and dispose of them as hazardous waste in the same container.[9][12]

Operational and Disposal Plan Summary

StepActionKey Safety/Logistical Information
1. Preparation & PPE Equip appropriate PPE before handling.Minimum PPE: Safety goggles, nitrile gloves, lab coat, closed-toe shoes. Use a fume hood if dust may be generated.[1][3][4]
2. Waste Collection Carefully transfer the solid chemical into a designated waste container.Avoid creating dust. Use a compatible, sealable container (e.g., glass or HDPE).[9][13][14]
3. Labeling Affix a "Hazardous Waste" label to the container.Include the full chemical name, accumulation start date, and contact information. Do not use abbreviations.[13]
4. Temporary Storage Store the sealed container in a designated satellite accumulation area.Use secondary containment. Store away from incompatible materials.[10]
5. Final Disposal Arrange for pickup by the institutional EHS office.Do not dispose of in standard trash or sewer systems. Follow all institutional protocols for waste transfer.
6. Decontamination Clean all contaminated equipment and surfaces.Dispose of all cleaning materials (wipes, etc.) as hazardous waste.[9][12]

Disposal Workflow

Caption: Disposal decision workflow for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

References

Personal protective equipment for handling 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar hydroxyanthraquinone and anthraquinone compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogs.

Hazard Identification

Based on data from related anthraquinone compounds, 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione should be handled as a potentially hazardous substance. Key potential hazards include:

  • Carcinogenicity: Several anthraquinone derivatives are suspected of causing cancer.[1]

  • Serious Eye Irritation: May cause significant eye irritation upon contact.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][3]

  • Combustible Dust: Fine powders of organic compounds can form explosive mixtures with air.

Personal Protective Equipment (PPE)

Engineering controls, such as handling the compound within a certified chemical fume hood, are the primary means of exposure control. The following PPE is essential to supplement these controls.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential sensitization.
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential eye irritation.[4]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator for particulates (e.g., N95)Required when handling outside of a fume hood or when dust is generated.

Operational Plan: Handling Protocol

This step-by-step protocol outlines the safe handling of 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione in a laboratory setting.

  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[4]

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing paper or boats to prevent dispersal of the powder.

    • Minimize the generation of dust during transfer.[2]

  • Dissolution:

    • If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate the work surface thoroughly.

    • Wash hands with soap and water after removing gloves.[1]

    • Remove contaminated clothing and wash before reuse.[2]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash

Safe handling workflow for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Disposal Plan

Chemical waste must be managed according to institutional and governmental regulations.[2][6]

  • Waste Segregation:

    • Do not mix this chemical waste with other waste streams.[6]

    • Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.

  • Containerization:

    • Use a designated, compatible, and clearly labeled hazardous waste container.[6] The label should include the words "Hazardous Waste" and the full chemical name.

    • Keep the waste container securely closed except when adding waste.[2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal.

G cluster_collection Waste Collection cluster_containment Containment cluster_final Final Disposal collect_solid Collect Solid Waste (Gloves, Paper) label_container Use Labeled, Compatible Hazardous Waste Container collect_solid->label_container collect_liquid Collect Liquid Waste (Unused Solutions) collect_liquid->label_container seal_container Keep Container Sealed label_container->seal_container store_waste Store in Designated Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Waste disposal workflow for 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione.

Emergency Procedures

In case of accidental exposure, follow these immediate steps.

Exposure Type Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do not induce vomiting. Make the victim drink water (two glasses at most). Consult a physician immediately.
Spill Evacuate the area. Avoid dust formation. Sweep up the material and place it into a suitable, closed container for disposal.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Funiculosin
Reactant of Route 2
Reactant of Route 2
Funiculosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.